Product packaging for N-Allylnoriso-LSD(Cat. No.:)

N-Allylnoriso-LSD

Katalognummer: B10830732
Molekulargewicht: 349.5 g/mol
InChI-Schlüssel: JCQLEPDZFXGHHQ-OXJNMPFZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

N-Allylnoriso-LSD is a useful research compound. Its molecular formula is C22H27N3O and its molecular weight is 349.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H27N3O B10830732 N-Allylnoriso-LSD

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C22H27N3O

Molekulargewicht

349.5 g/mol

IUPAC-Name

(6aR,9S)-N,N-diethyl-7-prop-2-enyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C22H27N3O/c1-4-10-25-14-16(22(26)24(5-2)6-3)11-18-17-8-7-9-19-21(17)15(13-23-19)12-20(18)25/h4,7-9,11,13,16,20,23H,1,5-6,10,12,14H2,2-3H3/t16-,20+/m0/s1

InChI-Schlüssel

JCQLEPDZFXGHHQ-OXJNMPFZSA-N

Isomerische SMILES

CCN(CC)C(=O)[C@@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)CC=C

Kanonische SMILES

CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)CC=C

Herkunft des Produkts

United States

Foundational & Exploratory

N-Allylnoriso-LSD: A Technical Guide to its Discovery, Synthesis, and Core Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of N-Allylnoriso-LSD, a potent lysergamide derivative. It details the historical context of its discovery and initial synthesis, provides a step-by-step experimental protocol for its preparation, and presents its pharmacological profile with a focus on receptor binding affinities and signaling pathways. Quantitative data are summarized in tabular format for ease of comparison, and key processes are visualized using Graphviz diagrams. This guide is intended to serve as a foundational resource for researchers engaged in the study of serotonergic compounds and the development of novel therapeutics.

Discovery and Historical Context

This compound, also known as 6-Allyl-6-nor-lysergic acid diethylamide, was first synthesized and pharmacologically evaluated by Hoffman and Nichols in 1985. Their research focused on exploring the structure-activity relationships of N(6)-alkyl derivatives of norlysergic acid diethylamide. In their seminal paper, they reported a convenient method for the synthesis of a series of these compounds, including the N-allyl derivative. Subsequent testing in a two-lever drug discrimination assay in rats, trained to discriminate d-LSD from saline, revealed that this compound was approximately 2-3 times more potent than LSD itself. This finding highlighted the significance of the N(6) position in modulating the psychoactive potency of lysergamides.

Synthesis

The synthesis of this compound originates from d-lysergic acid diethylamide (LSD). The general methodology involves the demethylation of LSD to yield nor-LSD, followed by the alkylation of the resulting secondary amine at the N(6) position with an allyl group.

Experimental Protocol: Synthesis of this compound

The following protocol is based on the general method described by Hoffman and Nichols (1985).

Step 1: Demethylation of d-Lysergic Acid Diethylamide (LSD) to Nor-LSD

  • Materials: d-Lysergic acid diethylamide (LSD), cyanogen bromide, chloroform, zinc dust, acetic acid.

  • Procedure:

    • Dissolve LSD in chloroform.

    • Add a solution of cyanogen bromide in chloroform and reflux the mixture.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Remove the solvent under reduced pressure.

    • To the resulting residue, add a mixture of zinc dust and acetic acid to effect reduction of the cyanamide intermediate.

    • Stir the reaction mixture at room temperature.

    • After completion of the reaction (monitored by TLC), filter the mixture and neutralize the filtrate with a suitable base (e.g., ammonium hydroxide).

    • Extract the aqueous layer with an organic solvent (e.g., chloroform).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude nor-LSD.

    • Purify the crude product by chromatography.

Step 2: N-Alkylation of Nor-LSD to this compound

  • Materials: Nor-LSD, allyl bromide, potassium carbonate, N,N-dimethylformamide (DMF).

  • Procedure:

    • Dissolve nor-LSD in DMF.

    • Add anhydrous potassium carbonate to the solution.

    • Add allyl bromide and stir the reaction mixture at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude this compound by chromatography.

Pharmacology

The primary mechanism of action of this compound, like other classic psychedelics, is believed to be mediated through its interaction with serotonin receptors, particularly the 5-HT2A receptor.

Receptor Binding Affinities
CompoundED50 (nmol/kg) in Rat Drug Discrimination AssayPotency Relative to LSD
d-LSD46.01x
This compound~15.3 - 23.0~2-3x
Data from Hoffman & Nichols (1985)
Signaling Pathways

The psychedelic effects of lysergamides are primarily attributed to their agonist activity at the 5-HT2A receptor, which is a G protein-coupled receptor (GPCR). Activation of the 5-HT2A receptor can initiate multiple intracellular signaling cascades. The two primary pathways are the Gq-mediated pathway and the β-arrestin pathway.

  • Gq-Mediated Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway is believed to be central to the hallucinogenic effects of psychedelics.

  • β-Arrestin Pathway: Ligand binding to the 5-HT2A receptor can also lead to the recruitment of β-arrestin proteins. This pathway is involved in receptor desensitization and internalization, but can also initiate distinct signaling cascades that are independent of G-protein activation. The relative activation of the Gq versus the β-arrestin pathway by a specific ligand is known as functional selectivity or biased agonism.

While the specific functional selectivity profile of this compound has not been explicitly reported, research on LSD and other psychedelics suggests that the hallucinogenic properties are strongly correlated with Gq-pathway activation.

Visualizations

Synthesis Workflow

Synthesis_Workflow LSD d-Lysergic Acid Diethylamide (LSD) Step1 Step 1: Demethylation (Cyanogen Bromide, Zn/AcOH) LSD->Step1 NorLSD Nor-LSD Step1->NorLSD Purification1 Purification (Chromatography) NorLSD->Purification1 Step2 Step 2: N-Alkylation (Allyl Bromide, K2CO3/DMF) FinalProduct This compound Step2->FinalProduct Purification2 Purification (Chromatography) FinalProduct->Purification2 Purification1->Step2 Signaling_Pathways cluster_membrane Cell Membrane cluster_gq Gq Pathway cluster_arrestin β-Arrestin Pathway Receptor 5-HT2A Receptor Gq Gq Receptor->Gq Activates bArrestin β-Arrestin Receptor->bArrestin Recruits Ligand This compound Ligand->Receptor PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca2+]i IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Downstream_Gq Downstream Effects (Hallucinogenic) Ca->Downstream_Gq PKC->Downstream_Gq Downstream_Arrestin Receptor Internalization & Other Signaling bArrestin->Downstream_Arrestin

An In-depth Technical Guide to N-Allylnoriso-LSD: Chemical Properties, Structure, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Allylnoriso-LSD, also known as AL-LAD or 6-allyl-6-nor-lysergic acid diethylamide, is a potent psychedelic substance of the lysergamide class. As a structural analog of lysergic acid diethylamide (LSD), it has garnered significant interest within the research community for its distinct pharmacological profile. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activity of this compound, with a focus on its interaction with serotonergic systems. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of psychoactive compounds and the development of novel therapeutics.

Chemical Properties and Structure

This compound is a derivative of nor-lysergic acid diethylamide, distinguished by the presence of an allyl group at the N6 position of the ergoline ring system. This modification significantly influences its pharmacological properties compared to its parent compound, LSD.

Chemical Structure

The chemical structure of this compound is characterized by a tetracyclic ergoline scaffold, with a diethylamide moiety attached at the C8 position and an allyl group at the N6 position.

Systematic IUPAC Name: (6aR,9R)-N,N-diethyl-7-(prop-2-en-1-yl)-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that comprehensive experimental data for some of these properties are not widely available in the public domain and some values are analogous to its parent compound, LSD.

PropertyValueReference
Molecular Formula C22H27N3O[1][2]
Molecular Weight 349.47 g/mol [2]
CAS Number 65527-61-9[1]
Appearance Crystalline solid (expected)
pKa 7.98 (estimated for basic nitrogen)[3]
Solubility Soluble in organic solvents such as ethanol, methanol, and chloroform. Water solubility is expected to be low for the freebase.

Synthesis

The synthesis of this compound typically involves the N-alkylation of nor-lysergic acid diethylamide (nor-LSD). A convenient method for the preparation of a series of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives, including this compound, was developed by Hoffman and Nichols in 1985. The general synthetic scheme involves the demethylation of LSD to yield nor-LSD, followed by the introduction of the allyl group.

Synthetic Workflow

Synthesis_Workflow LSD LSD NorLSD nor-LSD LSD->NorLSD N-Demethylation AL_LAD This compound (AL-LAD) NorLSD->AL_LAD N-Allylation AllylBromide Allyl Bromide AllylBromide->AL_LAD Base Base (e.g., K2CO3) Base->AL_LAD Solvent Solvent (e.g., DMF) Solvent->AL_LAD

Caption: General synthetic workflow for this compound.

Experimental Protocol: N-Allylation of nor-LSD

The following is a representative protocol for the N-allylation of nor-LSD, based on the method described by Hoffman and Nichols.

Materials:

  • nor-Lysergic acid diethylamide (nor-LSD)

  • Allyl bromide

  • Potassium carbonate (K2CO3), anhydrous

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve nor-LSD in anhydrous DMF.

  • To the stirred solution, add an excess of anhydrous potassium carbonate.

  • Add a molar equivalent or a slight excess of allyl bromide dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

  • Characterize the purified product by standard analytical techniques, including NMR, MS, and IR spectroscopy.

Biological Activity and Pharmacology

This compound is a potent psychedelic that primarily interacts with the serotonergic system, with a notable affinity for the 5-HT2A receptor, which is believed to mediate its hallucinogenic effects.

Receptor Binding Profile

The following table summarizes the available receptor binding affinity data for this compound.

ReceptorRadioligandTissue SourceKi (nM)Reference
5-HT2A [3H]ketanserinRat Frontal Cortex8.1[4]
5-HT2A [125I]-R-DOIRat Frontal Cortex3.4[4]
In Vivo Pharmacology
  • Drug Discrimination Studies: In rats trained to discriminate LSD from saline, this compound fully substituted for the LSD cue, indicating a shared mechanism of action. Notably, this compound was found to be approximately 2-3 times more potent than LSD in this paradigm.[5]

  • Head-Twitch Response (HTR): The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation and is predictive of hallucinogenic potential in humans. This compound induces the HTR in mice, confirming its 5-HT2A agonist activity. In this assay, it was found to be slightly less potent than LSD.[4]

Signaling Pathways

The psychedelic effects of lysergamides are primarily mediated by their agonist activity at the 5-HT2A receptor, a G-protein coupled receptor (GPCR). Activation of the 5-HT2A receptor by agonists like this compound is known to initiate a cascade of intracellular signaling events. While specific studies on the downstream signaling of this compound are limited, the pathways are expected to be similar to those of LSD.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AL_LAD This compound Receptor 5-HT2A Receptor AL_LAD->Receptor Binds to Gq Gαq Receptor->Gq Activates bArrestin β-Arrestin Receptor->bArrestin Recruits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ERK ERK Activation bArrestin->ERK Mediates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates

Caption: Postulated 5-HT2A receptor signaling cascade for this compound.

The binding of this compound to the 5-HT2A receptor is thought to trigger the activation of at least two major signaling pathways:

  • Gq/11 Pathway: This canonical pathway involves the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

  • β-Arrestin Pathway: Like many GPCRs, the 5-HT2A receptor can also signal through β-arrestin-mediated pathways, which can lead to the activation of downstream effectors such as the extracellular signal-regulated kinase (ERK).

The specific "functional selectivity" or "biased agonism" of this compound, referring to its differential activation of these pathways compared to serotonin or LSD, is an area of ongoing research and is believed to contribute to its unique subjective effects.

Experimental Protocols

Detailed and validated experimental protocols are crucial for the accurate and reproducible investigation of this compound.

Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity of this compound for the 5-HT2A receptor.

Workflow for Radioligand Binding Assay:

Binding_Assay_Workflow A Prepare membrane homogenates from rat frontal cortex B Incubate membranes with a fixed concentration of radioligand (e.g., [3H]ketanserin) A->B C Add varying concentrations of this compound (competitor) B->C D Incubate to allow binding to reach equilibrium C->D E Separate bound from free radioligand by rapid filtration D->E F Quantify radioactivity of the filter-bound complex using liquid scintillation counting E->F H Calculate specific binding and generate competition curves to determine Ki F->H G Determine non-specific binding in the presence of a high concentration of a non-labeled ligand G->H

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

  • Membrane Preparation: Homogenize rat frontal cortex tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the membrane pellet and resuspend in fresh buffer.

  • Binding Assay: In a final volume of 250 µL, incubate the membrane preparation with a fixed concentration of the radioligand (e.g., [3H]ketanserin for 5-HT2A) and a range of concentrations of this compound.

  • Incubation: Incubate the mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Washing: Rapidly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of a known 5-HT2A antagonist, such as ketanserin) from total binding. Analyze the competition data using non-linear regression to calculate the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Head-Twitch Response (HTR) Assay in Mice

This protocol describes a method for assessing the in vivo 5-HT2A receptor agonist activity of this compound.

Procedure:

  • Animals: Use male C57BL/6J mice, housed under standard laboratory conditions with a reversed light-dark cycle.

  • Habituation: Acclimate the mice to the observation chambers for at least 30 minutes before drug administration.

  • Drug Administration: Administer this compound or vehicle (e.g., saline) via intraperitoneal (i.p.) injection. A range of doses should be tested to generate a dose-response curve.

  • Observation: Immediately after injection, place the mice individually in the observation chambers and record their behavior for a set period (e.g., 30-60 minutes).

  • Scoring: A trained observer, blind to the experimental conditions, should count the number of head twitches. A head twitch is defined as a rapid, convulsive rotational movement of the head.

  • Data Analysis: Analyze the dose-response data using non-linear regression to determine the ED50 value (the dose that produces 50% of the maximal response).

Conclusion

This compound is a fascinating lysergamide with a pharmacological profile that is both similar to and distinct from LSD. Its high affinity for the 5-HT2A receptor and potent in vivo activity make it a valuable tool for research into the mechanisms of psychedelic action. The information and protocols provided in this technical guide are intended to facilitate further investigation into the chemical and biological properties of this compound, ultimately contributing to a deeper understanding of its therapeutic potential and risks. Further research is warranted to fully elucidate its receptor binding profile, downstream signaling pathways, and metabolic fate.

References

The Pharmacological Profile of N-Allylnoriso-LSD: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Allylnoriso-lysergic acid diethylamide (AL-LAD) is a psychedelic lysergamide and an analog of lysergic acid diethylamide (LSD). This document provides a comprehensive overview of the pharmacological profile of AL-LAD, intended for researchers, scientists, and drug development professionals. It details the compound's receptor binding affinity, functional activity, and the associated signaling pathways. Methodologies for key in vitro and in vivo assays are described to facilitate further research and understanding of this compound's mechanism of action.

Introduction

N-Allylnoriso-LSD, commonly known as AL-LAD, is a semi-synthetic psychedelic of the lysergamide class. Structurally, it is the N-allyl derivative of nor-lysergic acid diethylamide. First synthesized in the 1970s, it has gained attention for its psychedelic effects, which are reported to be qualitatively similar to those of LSD but with a shorter duration and a more visual and less introspective character.[1] Understanding the detailed pharmacological profile of AL-LAD is crucial for elucidating its mechanism of action and for the rational design of novel psychoactive compounds with potential therapeutic applications. This guide summarizes the current knowledge of AL-LAD's pharmacology, presenting quantitative data, experimental protocols, and visualizations of its primary signaling pathway.

Receptor Binding Affinity

AL-LAD's psychoactive effects are primarily mediated by its interaction with various neurotransmitter receptors in the central nervous system. Radioligand binding assays have been employed to determine its affinity for several key receptors, particularly within the serotonin and dopamine systems.

Table 1: Receptor Binding Affinities (Ki) of this compound

ReceptorRadioligandTissue SourceKi (nM)Reference
5-HT2A[3H]ketanserinRat Frontal Cortex8.1[2]
5-HT2A[125I]-R-DOIRat Frontal Cortex3.4[2]

Note: Lower Ki values indicate higher binding affinity.

Functional Activity

Beyond binding, the functional activity of AL-LAD at its target receptors determines its pharmacological effects. As an agonist at the 5-HT2A receptor, AL-LAD initiates a cascade of intracellular signaling events. Its activity at dopamine receptors has also been characterized.

Table 2: Functional Activity of this compound

ReceptorAssay TypeParameterValueReference
Dopamine D1Radioligand BindingK0.5 (nM)189[2]
Dopamine D2Radioligand BindingK0.5 (nM)12.3[2]

Note: K0.5 represents the concentration at which 50% of the radioligand is displaced.

In Vivo Pharmacology: Behavioral Studies

Behavioral assays in animal models are essential for characterizing the psychoactive effects of compounds like AL-LAD. The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and psychedelic potential. Drug discrimination studies in rats are used to assess the subjective effects of a compound relative to a known substance, such as LSD.

Table 3: In Vivo Behavioral Effects of this compound

AssayAnimal ModelParameterValueComparison to LSDReference
Head-Twitch ResponseMouseED50 (nmol/kg)174.9Slightly less potent[2][3][4]
Drug DiscriminationRatED50 (nmol/kg)13Approximately 3.5-fold more potent[2]

Note: ED50 is the dose that produces 50% of the maximal effect.

Signaling Pathways

The primary mechanism of action for the psychedelic effects of AL-LAD is the activation of the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the receptor activates a Gq protein, initiating a downstream signaling cascade.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AL_LAD This compound Receptor 5-HT2A Receptor AL_LAD->Receptor Binds to Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Effects (e.g., Neuronal Excitability) PKC->Downstream Phosphorylates Target Proteins Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue Rat Frontal Cortex Homogenize Homogenize in Buffer Tissue->Homogenize Centrifuge Centrifuge & Resuspend Homogenize->Centrifuge Membranes Membrane Preparation Centrifuge->Membranes Incubate Incubate Membranes, Radioligand & AL-LAD Membranes->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate_IC50 Calculate IC50 Count->Calculate_IC50 Calculate_Ki Calculate Ki (Cheng-Prusoff) Calculate_IC50->Calculate_Ki

References

N-Allylnoriso-LSD: An In-Depth Technical Guide to its Mechanism of Action at Serotonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Allylnoriso-LSD, also known as AL-LAD, is a psychedelic lysergamide and an analog of lysergic acid diethylamide (LSD). Its pharmacological activity is primarily mediated through its interaction with serotonin receptors, particularly the 5-HT2A subtype, which is a key target for classic hallucinogens. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action at serotonin receptors. It includes available quantitative data on its binding affinity and in vivo potency, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows. While in vitro functional data on G-protein activation and β-arrestin recruitment for this compound is limited in the current scientific literature, this guide synthesizes the existing knowledge to provide a framework for its further investigation and development.

Introduction

This compound is a semi-synthetic psychedelic compound that emerged as a novel psychoactive substance. Structurally, it is the N-allyl derivative of nor-lysergic acid diethylamide.[1] Like LSD, its profound effects on perception, mood, and consciousness are primarily attributed to its activity as an agonist at serotonin 5-HT2A receptors.[1][2] Understanding the detailed mechanism of action, including its binding characteristics and downstream signaling profile, is crucial for elucidating its psychoactive properties and therapeutic potential. This document serves as a technical resource for researchers and drug development professionals, summarizing the known pharmacological data and providing detailed methodologies for its characterization.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound's interaction with serotonin and dopamine receptors. It is important to note that while binding affinity data is available, specific in vitro functional data (EC50 and Emax for Gq and β-arrestin pathways) for this compound is not extensively reported in the peer-reviewed literature.

LigandReceptorAssay TypeParameterValueSpeciesSource
This compound (AL-LAD) 5-HT2A Radioligand BindingKi3.4 - 8.1 nM Not Specified[3][4]
This compound (AL-LAD)5-HT2AHead-Twitch Response (in vivo)ED50174.9 nmol/kgMouse[2][5]
LSD (for comparison)5-HT2AHead-Twitch Response (in vivo)ED50132.8 nmol/kgMouse[2][5]
This compound (AL-LAD)Dopamine D1Radioligand BindingK0.5189 nMNot Specified[3][4]
This compound (AL-LAD)Dopamine D2Radioligand BindingK0.512.3 nMNot Specified[3][4]

Mechanism of Action at Serotonin Receptors

This compound is a potent agonist at the 5-HT2A receptor.[1] The primary mechanism of action for psychedelic effects of lysergamides is the activation of 5-HT2A receptors, which are G-protein coupled receptors (GPCRs) predominantly coupled to the Gq signaling pathway.[6] Activation of this pathway leads to the stimulation of phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to a cascade of downstream cellular effects.

In addition to G-protein signaling, agonist binding to 5-HT2A receptors can also induce the recruitment of β-arrestin proteins. β-arrestins are involved in receptor desensitization, internalization, and can also initiate G-protein-independent signaling cascades.[7] The relative activation of the Gq and β-arrestin pathways by a ligand is known as "biased agonism" and is an area of intense research in GPCR pharmacology, as it may explain the diverse effects of different psychedelic compounds.[7] While this compound is known to be a 5-HT2A agonist, specific data on its bias profile is not currently available.

The in vivo head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation and is predictive of hallucinogenic potential in humans.[2][5] this compound elicits the HTR in mice, with a potency slightly less than that of LSD, confirming its activity at the 5-HT2A receptor in a physiological context.[2][5]

Signaling Pathways and Experimental Workflows

Visualized Signaling Pathways

The following diagrams illustrate the canonical Gq-coupled signaling pathway and the β-arrestin recruitment pathway for 5-HT2A receptors.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane 5HT2A_Receptor 5-HT2A Receptor G_Protein Gq Protein 5HT2A_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes N_Allylnoriso_LSD This compound N_Allylnoriso_LSD->5HT2A_Receptor Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Intracellular Ca²⁺ Release IP3->Ca2_Release Triggers Downstream_Effects Downstream Cellular Effects DAG->Downstream_Effects Ca2_Release->Downstream_Effects

Caption: Canonical 5-HT2A Receptor Gq Signaling Pathway.

Beta_Arrestin_Recruitment cluster_membrane Plasma Membrane 5HT2A_Receptor_P Phosphorylated 5-HT2A Receptor GRK GRK 5HT2A_Receptor_P->GRK Recruits Beta_Arrestin β-Arrestin 5HT2A_Receptor_P->Beta_Arrestin Recruits N_Allylnoriso_LSD This compound N_Allylnoriso_LSD->5HT2A_Receptor_P Binds & Activates GRK->5HT2A_Receptor_P Phosphorylates Signaling_Internalization Signaling & Receptor Internalization Beta_Arrestin->Signaling_Internalization

Caption: 5-HT2A Receptor β-Arrestin Recruitment Pathway.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for key in vitro assays used to characterize the pharmacology of ligands at serotonin receptors.

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Membranes Expressing 5-HT Receptor Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand and varying concentrations of This compound Prepare_Membranes->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Radioactivity Separate->Quantify Analyze Data Analysis (IC50, Ki) Quantify->Analyze End End Analyze->End

Caption: Radioligand Binding Assay Workflow.

Calcium_Mobilization_Workflow Start Start Culture_Cells Culture Cells Expressing 5-HT2A Receptor Start->Culture_Cells Load_Dye Load Cells with Calcium-Sensitive Dye Culture_Cells->Load_Dye Add_Compound Add varying concentrations of This compound Load_Dye->Add_Compound Measure_Fluorescence Measure Fluorescence Change Over Time Add_Compound->Measure_Fluorescence Analyze Data Analysis (EC50, Emax) Measure_Fluorescence->Analyze End End Analyze->End

Caption: Calcium Mobilization Assay Workflow.

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is a generalized method for determining the binding affinity (Ki) of a test compound like this compound for a serotonin receptor.

  • Objective: To determine the inhibitory constant (Ki) of this compound at a specific serotonin receptor subtype.

  • Materials:

    • Cell membranes expressing the serotonin receptor of interest.

    • Radioligand specific for the receptor (e.g., [3H]ketanserin for 5-HT2A).

    • Test compound (this compound).

    • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

    • Wash buffer (ice-cold).

    • Glass fiber filters (e.g., GF/B or GF/C, pre-soaked in polyethyleneimine).

    • Scintillation cocktail.

    • 96-well plates.

    • Filtration apparatus.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in binding buffer.

    • In a 96-well plate, add binding buffer, the radioligand at a concentration near its Kd, and the diluted this compound.

    • To determine non-specific binding, a high concentration of a known competing ligand is used in place of the test compound. For total binding, only buffer is added.

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Terminate the reaction by rapid vacuum filtration through the glass fiber filters.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This protocol outlines a method to measure the functional potency (EC50) and efficacy (Emax) of this compound in activating the Gq pathway.

  • Objective: To quantify the agonist activity of this compound at Gq-coupled serotonin receptors by measuring changes in intracellular calcium.

  • Materials:

    • A cell line stably expressing the 5-HT2A receptor (e.g., HEK-293 or CHO cells).

    • Cell culture medium and supplements.

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Test compound (this compound).

    • A reference agonist (e.g., serotonin).

    • A fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR).

  • Procedure:

    • Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and culture until they form a confluent monolayer.

    • Prepare the dye-loading solution according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake.

    • Prepare serial dilutions of this compound and the reference agonist in the assay buffer.

    • Place the cell plate and the compound plate into the fluorescence plate reader.

    • Establish a baseline fluorescence reading for a short period.

    • The instrument's liquid handler then adds the this compound or reference agonist to the cell plate.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Normalize the response to the maximum response of the reference agonist (serotonin) to determine the Emax.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

β-Arrestin Recruitment Assay (BRET-based)

This protocol describes a method to measure the recruitment of β-arrestin to the serotonin receptor upon activation by this compound.

  • Objective: To quantify the ability of this compound to promote the interaction between a serotonin receptor and β-arrestin.

  • Materials:

    • A cell line co-expressing the serotonin receptor fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP).

    • Cell culture medium and transfection reagents (if not using a stable cell line).

    • Assay buffer.

    • Test compound (this compound).

    • A reference agonist (e.g., serotonin).

    • Substrate for the bioluminescent donor (e.g., coelenterazine h).

    • A microplate reader capable of detecting both bioluminescence and fluorescence.

  • Procedure:

    • Plate the cells in a white, opaque 96- or 384-well plate.

    • Prepare serial dilutions of this compound and the reference agonist in the assay buffer.

    • Add the diluted compounds to the cells and incubate for a specified period.

    • Add the bioluminescent substrate to each well.

    • Immediately measure the light emission at two wavelengths: one corresponding to the donor and the other to the acceptor.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.

    • Subtract the BRET ratio of vehicle-treated cells to obtain the net BRET signal.

    • Normalize the net BRET signal to the maximum response of the reference agonist to determine the Emax.

    • Plot the normalized net BRET signal against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion and Future Directions

This compound is a potent psychedelic with a mechanism of action centered on its agonist activity at serotonin receptors, particularly the 5-HT2A subtype. The available data confirm its high binding affinity for this receptor and its ability to induce 5-HT2A-mediated behaviors in vivo. However, a detailed understanding of its functional profile, including its efficacy and potential bias at the Gq and β-arrestin signaling pathways, requires further investigation through in vitro functional assays. Future research should focus on generating comprehensive concentration-response curves for this compound in calcium mobilization, inositol phosphate accumulation, and β-arrestin recruitment assays. This will allow for a quantitative assessment of its functional selectivity and provide a more complete picture of its mechanism of action, which is essential for understanding its unique pharmacological profile and for the rational design of novel therapeutics targeting the serotonergic system.

References

In Vitro Binding Affinities of N-Allylnoriso-LSD: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinities of N-Allylnoriso-LSD (also known as AL-LAD or N6-allyl-6-norlysergic acid diethylamide), a lysergamide derivative of lysergic acid diethylamide (LSD). This document summarizes key quantitative binding data, details relevant experimental methodologies, and illustrates the primary signaling pathways associated with its receptor targets.

Core Data Presentation

The in vitro binding profile of this compound has been characterized at several key monoamine receptors. The following table summarizes the available quantitative data, providing a clear comparison of its affinity for various receptor subtypes.

Receptor SubtypeRadioligandTissue SourceK_i_ (nM)K_0.5_ (nM)Reference
5-HT₂A[³H]ketanserinRat frontal cortex homogenates8.1[1]
5-HT₂A[¹²⁵I]-R-DOIRat frontal cortex homogenates3.4[1]
Dopamine D₁189[2]
Dopamine D₂12.3[2]

Note: K_i_ (inhibition constant) and K_0.5_ (concentration causing 50% of maximal effect) are measures of binding affinity; a lower value indicates a higher affinity.

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments cited in determining the in vitro binding affinities of this compound.

Radioligand Binding Assay for 5-HT₂A Receptor

This protocol outlines a standard procedure for a competitive radioligand binding assay to determine the affinity of a test compound for the 5-HT₂A receptor.

Materials:

  • Receptor Source: Rat frontal cortex homogenates or cells stably expressing the human 5-HT₂A receptor.

  • Radioligand: [³H]ketanserin or [¹²⁵I]-R-DOI (agonist radioligand).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known 5-HT₂A ligand (e.g., 10 µM ketanserin).

  • Instrumentation: Scintillation counter or gamma counter, filtration apparatus with glass fiber filters.

Procedure:

  • Membrane Preparation: Homogenize the tissue source in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes containing the receptors. Wash the pellet with fresh assay buffer and resuspend to a final protein concentration.

  • Assay Incubation: In a series of tubes, combine the membrane preparation, the radioligand at a concentration near its K_d_ value, and varying concentrations of the test compound (this compound).

  • Total and Non-specific Binding: Prepare control tubes for total binding (containing only membrane and radioligand) and non-specific binding (containing membrane, radioligand, and the non-specific binding control).

  • Incubation: Incubate the tubes at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the K_i_ value using the Cheng-Prusoff equation.

Radioligand Binding Assay for Dopamine D₁ and D₂ Receptors

This protocol describes a general method for assessing the binding affinity of a compound to dopamine D₁ and D₂ receptors.

Materials:

  • Receptor Source: Striatal membrane preparations from rat brain or cells expressing recombinant human D₁ or D₂ receptors.

  • Radioligand: A suitable radiolabeled ligand for D₁ (e.g., [³H]SCH23390) and D₂ (e.g., [³H]spiperone) receptors.

  • Assay Buffer: Typically 50 mM Tris-HCl containing MgCl₂.

  • Wash Buffer: Ice-cold assay buffer.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known D₁ or D₂ antagonist (e.g., 1 µM (+)butaclamol for D₁ and 10 µM haloperidol for D₂).

  • Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.

Procedure:

  • Membrane Preparation: Similar to the 5-HT₂A assay, prepare a membrane fraction from the chosen receptor source.

  • Assay Incubation: Combine the membrane preparation, the appropriate radioligand, and a range of concentrations of this compound.

  • Total and Non-specific Binding: Include control tubes for total and non-specific binding as described previously.

  • Incubation: Incubate the assay tubes to allow for binding equilibrium to be reached.

  • Filtration and Washing: Separate bound and free radioligand by rapid vacuum filtration and wash the filters.

  • Quantification: Measure the radioactivity on the filters.

  • Data Analysis: Calculate specific binding and determine the IC₅₀ and K_i_ values for this compound at both D₁ and D₂ receptors.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the primary signaling pathways associated with the receptor targets of this compound.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis receptor_source Receptor Source (e.g., Brain Homogenate) incubation Incubation (Receptor + Radioligand + Test Compound) receptor_source->incubation radioligand Radioligand ([³H] or [¹²⁵I] labeled) radioligand->incubation test_compound Test Compound (this compound) test_compound->incubation filtration Rapid Filtration incubation->filtration counting Scintillation/Gamma Counting filtration->counting data_analysis IC₅₀ and K_i_ Determination counting->data_analysis

Caption: Radioligand Binding Assay Workflow.

serotonin_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NAL This compound receptor 5-HT₂A Receptor NAL->receptor Binds g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 Stimulates pkc Protein Kinase C (PKC) Activation dag->pkc Activates

Caption: 5-HT₂A Receptor Signaling Pathway.

dopamine_signaling cluster_membrane_d1 D₁-like Receptor Pathway cluster_membrane_d2 D₂-like Receptor Pathway NAL1 This compound D1R D₁ Receptor NAL1->D1R Gs Gs D1R->Gs Activates AC1 Adenylyl Cyclase Gs->AC1 Stimulates cAMP1 ↑ cAMP AC1->cAMP1 NAL2 This compound D2R D₂ Receptor NAL2->D2R Gi Gi D2R->Gi Activates AC2 Adenylyl Cyclase Gi->AC2 Inhibits cAMP2 ↓ cAMP AC2->cAMP2

Caption: Dopamine Receptor Signaling Pathways.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational and research purposes only. The compounds discussed herein are potent psychoactive substances and should only be handled by qualified professionals in a legal and controlled research setting.

Introduction

The mid-20th century marked a period of intense exploration into the chemical and pharmacological properties of lysergic acid amides, spurred by the discovery of lysergic acid diethylamide (LSD) by Albert Hofmann in 1938 and his subsequent discovery of its profound psychoactive effects in 1943.[1][2][3][4][5][6] This era of research, primarily conducted at Sandoz Laboratories and later expanded upon by researchers such as David E. Nichols, sought to elucidate the structure-activity relationships (SAR) of this novel class of compounds.[7] Early investigations focused on modifying the lysergic acid scaffold at various positions to understand the impact on psychotomimetic activity.

Synthesis of N(6)-Alkyl Norlysergic Acid N,N-diethylamide Derivatives

The following experimental protocol is adapted from the work of Hoffman and Nichols (1985), which describes a convenient method for the synthesis of a series of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives, including an N-allyl analog.[9][10] This multi-step synthesis starts from d-LSD.

Experimental Protocol: Synthesis

  • Von Braun Degradation of d-LSD:

    • d-LSD is reacted with cyanogen bromide in refluxing carbon tetrachloride. This step cleaves the N(6)-methyl group and replaces it with a cyano group, forming the N(6)-cyano compound.

  • Reduction to Nor-LSD:

    • The resulting N(6)-cyano compound is then reduced using zinc and acetic acid. This removes the cyano group and yields nor-LSD (N(6)-H).

  • N(6)-Alkylation:

    • The secondary amine of nor-LSD is then alkylated by treating it with an appropriate alkyl halide (e.g., allyl bromide for the synthesis of N-Allyl-nor-LSD) in the presence of potassium carbonate in dimethylformamide (DMF). This reaction results in a mixture of diastereomers.

  • Purification:

    • The diastereomeric mixture is separated using centrifugal preparative layer chromatography to yield the purified N(6)-alkylated products.

Diagram: Synthetic Pathway to N(6)-Alkyl Nor-LSD Derivatives

Synthesis LSD d-LSD NCyano N(6)-Cyano-nor-LSD LSD->NCyano CNBr, CCl4, reflux NorLSD Nor-LSD NCyano->NorLSD Zn, HOAc NAlkyl N(6)-Alkyl-nor-LSD NorLSD->NAlkyl Alkyl Halide, K2CO3, DMF

Caption: Synthetic route from d-LSD to N(6)-alkyl nor-LSD derivatives.

Pharmacological Evaluation: Drug Discrimination Studies

A common method used in early studies to assess the psychoactive effects of new lysergamides was the two-lever drug discrimination assay in rats. This behavioral pharmacology paradigm is used to determine if a novel compound produces subjective effects similar to a known drug, in this case, d-LSD.

Experimental Protocol: Two-Lever Drug Discrimination Assay

  • Subjects: Male Sprague-Dawley rats were used for these studies.[9]

  • Training:

    • Rats were trained to discriminate between intraperitoneal injections of d-LSD tartrate (at a specific dose, e.g., 185.5 nmol/kg) and saline.[9][10]

    • Pressing one lever after receiving d-LSD resulted in a food reward, while pressing the other lever after receiving saline resulted in a food reward.

    • Training continued until the rats reliably pressed the correct lever based on the drug they received.

  • Testing:

    • Once trained, the rats were administered various doses of the test compound (e.g., N-Allyl-nor-LSD).

    • The lever they chose to press indicated whether they perceived the effects of the test compound as being more similar to d-LSD or to saline.

    • A dose-response curve was generated for each test compound to determine its potency in substituting for d-LSD. The ED50 value, the dose at which the test compound produced 50% of the maximum d-LSD-appropriate responding, was calculated.[9][10]

Diagram: Experimental Workflow for Drug Discrimination Assay

DrugDiscrimination cluster_training Training Phase cluster_testing Testing Phase TrainLSD Administer d-LSD LeverPressLSD Press 'Drug' Lever TrainLSD->LeverPressLSD AdministerTest Administer Test Compound TrainSaline Administer Saline LeverPressSaline Press 'Saline' Lever TrainSaline->LeverPressSaline Reward Food Reward LeverPressLSD->Reward LeverPressSaline->Reward ObserveLever Observe Lever Press AdministerTest->ObserveLever AnalyzeData Analyze Data (ED50) ObserveLever->AnalyzeData

Caption: Workflow of the two-lever drug discrimination assay.

Quantitative Data: Potency of N(6)-Alkyl Nor-LSD Derivatives

The following table summarizes the quantitative data from the drug discrimination studies conducted by Hoffman and Nichols (1985) on a series of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives.[9][10]

CompoundN(6)-SubstituentED50 (nmol/kg)Potency Relative to d-LSD
d-LSD-CH346.41.0
Nor-LSD-H>742<0.06
N(6)-Ethyl-nor-LSD-CH2CH323.22.0
N(6)-Allyl-nor-LSD -CH2CH=CH217.2 2.7
N(6)-Propyl-nor-LSD-(CH2)2CH346.41.0
N(6)-Isopropyl-nor-LSD-CH(CH3)292.80.5
N(6)-n-Butyl-nor-LSD-(CH2)3CH34640.1
N(6)-Phenethyl-nor-LSD-(CH2)2C6H5>3710<0.01

Data extracted from Hoffman, A. J., & Nichols, D. E. (1985). Synthesis and LSD-like discriminative stimulus properties in a series of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives. Journal of medicinal chemistry, 28(9), 1252–1255.[9][10]

Interpretation of Data:

The results indicate that the N(6)-allyl derivative of nor-LSD is approximately 2.7 times more potent than d-LSD in producing d-LSD-like subjective effects in rats.[9][10] This suggests that the N-allyl substitution enhances the compound's activity in this model. Conversely, increasing the alkyl chain length beyond propyl or introducing bulky substituents like isopropyl or phenethyl dramatically reduces potency.[9][10]

Signaling Pathways and Structure-Activity Relationships

The primary mechanism of action for the psychedelic effects of lysergamides is agonism at the serotonin 5-HT2A receptor. The binding affinity and functional activity at this receptor are key determinants of a compound's potency.

Diagram: Simplified Serotonin Receptor Signaling

Signaling Lysergamide Lysergamide HT2A 5-HT2A Receptor Lysergamide->HT2A Gq Gq Protein HT2A->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca2+ & PKC IP3_DAG->Ca_PKC CellularResponse Cellular Response (Psychedelic Effects) Ca_PKC->CellularResponse

Caption: Simplified Gq-coupled 5-HT2A receptor signaling pathway.

Structure-Activity Relationship (SAR) Insights from Early Studies:

  • N(6)-Substitution: As demonstrated by the data above, small alkyl or allyl groups at the N(6) position can maintain or even enhance potency compared to d-LSD. Longer or bulkier groups decrease activity.

  • C-8 Stereochemistry (iso vs. d): The stereochemistry at the C-8 position is critical for psychedelic activity. The d-isomers (8β configuration) are potent psychedelics, while the iso-isomers (8α configuration), such as iso-LSD, are generally considered to be inactive or significantly less potent.[8] It is therefore highly probable that N-Allylnoriso-LSD would exhibit substantially lower psychedelic potency than N-Allyl-nor-LSD.

  • Amide Substituents: The diethylamide group at C-8 was found to be optimal for high potency. Other amide substituents generally lead to a decrease in activity.

Conclusion

While direct early experimental data on this compound is scarce, the foundational research on related N-substituted lysergamides provides a robust framework for understanding its likely synthesis and pharmacological properties. The work of pioneers like Hofmann and Nichols has laid the groundwork for modern psychedelic research, and their detailed experimental approaches remain relevant to drug discovery and development today. The structure-activity relationships established in these early studies continue to guide the design of novel psychoactive compounds with potential therapeutic applications. Further research into the specific properties of iso-lysergamides could provide valuable insights into the nuanced interactions between these molecules and their biological targets.

References

Structure-Activity Relationships of N(6)-Alkyl Norlysergic Acid Diethylamides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of N(6)-alkyl norlysergic acid diethylamides, a class of potent serotonergic compounds. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.

Introduction

Lysergic acid diethylamide (LSD) is a prototypical psychedelic compound that exerts its effects primarily through agonism at serotonin 5-HT2A receptors.[1][2] Modifications to the LSD scaffold have been a subject of scientific inquiry for decades, aiming to understand the molecular determinants of its pharmacological activity. One area of focus has been the exploration of substitutions at the N(6)-position of the ergoline ring system. This guide delves into the synthesis and pharmacological evaluation of a series of N(6)-alkyl norlysergic acid diethylamide derivatives, providing insights into how alterations in the N(6)-substituent impact their psychedelic-like activity and receptor binding profiles.[3]

Quantitative Data Summary

The following tables summarize the in vivo potency and in vitro receptor binding affinities of various N(6)-alkyl norlysergic acid diethylamide derivatives.

Table 1: In Vivo Potency in Rats Trained to Discriminate LSD from Saline
CompoundN(6)-SubstituentED50 (nmol/kg)Potency Ratio (LSD = 1.0)
LSD-CH₃185.51.0
nor-LSD-HInactive-
ETH-LAD-CH₂CH₃~62-93~2-3
n-Propyl-LAD-CH₂CH₂CH₃185.51.0
iso-Propyl-LAD-CH(CH₃)₂~3710.5
n-Butyl-LAD-CH₂CH₂CH₂CH₃~18550.1
AL-LAD-CH₂CH=CH₂~62-93~2-3
Propargyl-LAD-CH₂C≡CH~18550.1
Cyclopropylmethyl-LAD-CH₂-c-C₃H₅185.51.0
2-Phenethyl-LAD-CH₂CH₂C₆H₅Inactive-

Data sourced from Hoffman & Nichols (1985).[4][5][6]

Table 2: Receptor Binding Affinities in Rat Frontal Cortex Homogenates
CompoundN(6)-Substituent5-HT₁ Ki (nM)5-HT₂ Ki (nM)
LSD-CH₃4.91.7
nor-LSD-H13.011.0
ETH-LAD-CH₂CH₃3.52.9
n-Propyl-LAD-CH₂CH₂CH₃4.82.1
iso-Propyl-LAD-CH(CH₃)₂11.03.6
n-Butyl-LAD-CH₂CH₂CH₂CH₃40.05.2
AL-LAD-CH₂CH=CH₂4.18.1
Propargyl-LAD-CH₂C≡CH10.06.8
Cyclopropylmethyl-LAD-CH₂-c-C₃H₅5.84.5
2-Phenethyl-LAD-CH₂CH₂C₆H₅100.025.0

Data sourced from Hoffman (1985).[4]

Experimental Protocols

Synthesis of N(6)-Alkyl Norlysergic Acid Diethylamide Derivatives

A convenient method for the synthesis of these derivatives involves a three-step process starting from d-lysergic acid diethylamide (LSD).[5]

  • N(6)-Demethylation: The von Braun degradation of LSD using cyanogen bromide leads to the formation of the N(6)-cyano intermediate.[5]

  • Reduction of the Cyanamide: The N(6)-cyano compound is then subjected to reduction with zinc and acetic acid to yield norlysergic acid diethylamide (nor-LSD), the secondary amine precursor.[5]

  • N(6)-Alkylation: The secondary amine (nor-LSD) is treated with various alkyl halides in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to yield the desired N(6)-alkylated products.[5]

  • Purification: The resulting diastereomeric mixtures can be separated by centrifugal preparative layer chromatography.[5]

Two-Lever Drug Discrimination Assay in Rats

This behavioral assay is used to assess the in vivo psychedelic-like activity of the compounds by testing their ability to substitute for the discriminative stimulus effects of LSD.[5][6]

  • Animal Training: Male rats are trained to discriminate between intraperitoneal injections of d-LSD tartrate (e.g., 185.5 nmol/kg) and saline in a two-lever operant conditioning chamber. Pressing one lever after LSD administration and the other after saline administration is reinforced with a food reward.[4][5]

  • Test Sessions: Once the rats have learned to discriminate reliably, test sessions are conducted where various doses of the test compounds are administered. The lever on which the rats predominantly respond indicates whether the compound produces stimulus effects similar to LSD ("LSD-appropriate responding").[5]

  • Data Analysis: Dose-response curves are generated, and the ED50 value (the dose at which the compound produces 50% LSD-appropriate responding) is calculated to determine the potency of the test compound relative to LSD.[4][5]

Radioligand Binding Assays

These in vitro assays are used to determine the binding affinity of the compounds for specific neurotransmitter receptors, in this case, serotonin 5-HT₁ and 5-HT₂ receptors.[4]

  • Tissue Preparation: Rat frontal cortex homogenates are prepared as the source of the receptors.[4]

  • Radioligand Incubation: The homogenates are incubated with a specific radioligand that binds to the target receptor. For 5-HT₁ sites, ³H-5-HT is used, and for 5-HT₂ sites, ³H-ketanserin is used.[4]

  • Competition Binding: The ability of the test compounds to displace the radioligand from the receptor is measured by adding increasing concentrations of the non-labeled test compound to the incubation mixture.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of the compound for the receptor.[4]

Visualizations

Signaling Pathway of 5-HT2A Receptor Activation

G cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT2A Receptor Gq_alpha Gαq 5HT2A_Receptor->Gq_alpha Activates Lysergamide N(6)-Alkyl Norlysergic Acid Diethylamide Lysergamide->5HT2A_Receptor Agonist Binding PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Induces Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response Ca_release->Cellular_Response

Caption: Canonical 5-HT2A receptor Gq-coupled signaling pathway.

Experimental Workflow for SAR Studies

G Start Start: Select Parent Compound (LSD) Synthesis Synthesis of N(6)-Alkyl Analogs Start->Synthesis Purification Purification and Characterization Synthesis->Purification InVitro In Vitro Assays (Receptor Binding) Purification->InVitro InVivo In Vivo Assays (Drug Discrimination) Purification->InVivo SAR_Analysis Structure-Activity Relationship Analysis InVitro->SAR_Analysis InVivo->SAR_Analysis Conclusion Conclusion and Future Directions SAR_Analysis->Conclusion

Caption: General experimental workflow for SAR studies.

Logical Relationships in SAR of N(6)-Alkyl Norlysergic Acid Diethylamides

G N6_Substituent N(6)-Alkyl Substituent Size Size/Steric Bulk N6_Substituent->Size Potency In Vivo Potency (LSD-like Activity) Size->Potency Inverse Relationship (for larger groups) Binding_5HT2 5-HT2 Receptor Affinity Size->Binding_5HT2 Tolerated to a degree Binding_5HT2->Potency Correlates with

Caption: Key SAR logical relationships for N(6)-alkyl lysergamides.

Discussion of Structure-Activity Relationships

The data presented reveals several key insights into the SAR of N(6)-alkyl norlysergic acid diethylamides:

  • Requirement of an N(6)-Substituent: The parent compound, nor-LSD, which lacks a substituent at the N(6)-position, is inactive in the drug discrimination assay, indicating that an N(6)-substituent is crucial for LSD-like activity.[4][5]

  • Optimal Substituent Size: Potency is highly sensitive to the size and nature of the N(6)-alkyl group. Small alkyl groups, such as ethyl and allyl, result in compounds that are two to three times more potent than LSD.[4][5][6] The n-propyl and cyclopropylmethyl analogues are equipotent to LSD.[4]

  • Steric Hindrance: As the size of the alkyl group increases beyond n-propyl, a sharp decrease in potency is observed. For instance, the n-butyl derivative is an order of magnitude less potent than LSD.[5][6] The isopropyl derivative is also less potent than its linear counterpart, suggesting that steric bulk near the nitrogen atom is detrimental to activity.[5][6] The bulky 2-phenethyl substituent leads to an inactive compound.[4][5]

  • Correlation with 5-HT₂ Receptor Affinity: There is a general correlation between in vivo potency and binding affinity at the 5-HT₂ receptor. Compounds with higher potency generally exhibit higher affinity for this receptor. However, the 5-HT₂ binding site appears to tolerate larger substituents better than what is observed for in vivo activity, as even the n-butyl derivative retains nanomolar affinity.[4]

  • Dissociation from 5-HT₁ Receptor Affinity: While most of the potent compounds also show high affinity for the 5-HT₁ receptor, there is a clearer steric boundary at this receptor subtype. A chain length of four carbons (n-butyl) leads to a significant drop in 5-HT₁ affinity.[4]

References

Spectroscopic Identification of N-Allylnoriso-LSD: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the identification and characterization of N-Allylnoriso-LSD (6-Allyl-6-norisolysergic acid diethylamide), a lysergamide and analog of LSD. The information is intended for researchers, scientists, and professionals in the fields of forensic science, toxicology, and drug development. While specific experimental data for the iso- form is limited in public literature, this document compiles data from the closely related N-Allyl-6-norlysergic acid diethylamide (AL-LAD) and established principles of lysergamide analysis to provide a robust predictive profile.

Molecular Structure and Properties

This compound is a derivative of iso-lysergic acid, distinguished from its more common isomer, AL-LAD, by the stereochemical configuration at the C-8 position. This epimerization influences its chemical properties and biological activity.

Table 1: General Properties of this compound

PropertyValue
Chemical Name 6-Allyl-6-norisolysergic acid diethylamide
Molecular Formula C₂₂H₂₇N₃O
Molecular Weight 349.47 g/mol
CAS Number 176108-44-4

Mass Spectrometry (MS)

Mass spectrometry is a primary technique for the identification of lysergamides due to its high sensitivity and specificity. Analysis is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI).

Table 2: Predicted Electron Ionization (EI) Mass Spectrometry Data for this compound

m/zPredicted IdentityNotes
349 [M]⁺ Molecular Ion
308 [M - C₃H₅]⁺Loss of the N-6 allyl radical. A prominent fragment for N-allyl lysergamides.[1]
247 -Characteristic fragment for N-6 allyl lysergamides.[2]
221 -Common fragment in lysergamide spectra.[2]
207 -Common fragment in lysergamide spectra.[2]
181 -Common fragment in lysergamide spectra.[2]
167 -Common fragment in lysergamide spectra.[2]
154 -Common fragment in lysergamide spectra.[2]
72 [C₄H₁₀N]⁺Iminium ion from the diethylamide moiety.
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: A solution of the analyte is prepared in a suitable organic solvent (e.g., methanol, ethyl acetate).

  • Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-1 or equivalent) is coupled to a mass spectrometer.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Oven Program: Initial temperature of 80 °C held for 2 minutes, followed by a ramp of 20 °C/min to 310 °C, held for an extended period to ensure elution.[3]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

    • Source Temperature: 230 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural elucidation of this compound, confirming the presence of the N-allyl group and, crucially, establishing the iso configuration at C-8.

¹H NMR Spectroscopy

The key distinguishing feature between LSD and iso-LSD in ¹H NMR is the chemical shift of the proton at C-9, which is influenced by the orientation of the C-8 substituent. For iso-LSD, the C-9 proton signal appears slightly upfield compared to LSD (approx. 6.27 ppm vs. 6.35 ppm).[4] The presence of the N-allyl group will be confirmed by characteristic signals for the vinyl protons and the methylene protons attached to the nitrogen.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Allyl -CH= ~5.9 - 6.1mVinyl proton.
Allyl =CH₂ ~5.2 - 5.4mTerminal vinyl protons.[5]
Allyl N-CH₂ ~3.5 - 3.7dMethylene protons adjacent to nitrogen.
H-9 ~6.27 s Key signal for iso configuration. [4]
Aromatic H ~6.8 - 7.3mProtons on the indole ring.
H-2 ~6.8d
H-4 ~3.2 - 3.4m
H-8 ~3.8m
-N(CH₂CH₃)₂ ~3.2 - 3.5 (CH₂)qDiethylamide methylene protons.
-N(CH₂CH₃)₂ ~1.0 - 1.2 (CH₃)tDiethylamide methyl protons.
¹³C NMR Spectroscopy

¹³C NMR provides complementary information, confirming the carbon framework of the molecule. The signals for the allyl group carbons are diagnostic.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Notes
C=O ~172Amide carbonyl.
Allyl -CH= ~134Vinyl carbon.[5]
Allyl =CH₂ ~119Terminal vinyl carbon.[5]
Indole C (quaternary) ~120 - 140Aromatic carbons.
Indole C-H ~105 - 125Aromatic carbons.
Allyl N-CH₂ ~55Methylene carbon adjacent to nitrogen.
C-8 ~42
-N(CH₂CH₃)₂ ~42 (CH₂)Diethylamide methylene carbons.
-N(CH₂CH₃)₂ ~14 (CH₃)Diethylamide methyl carbons.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) to aid in complete signal assignment.

  • Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

Table 5: Predicted IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)VibrationFunctional GroupIntensity
~3100-3000 C-H StretchAromatic & AlkeneMedium
~3000-2850 C-H StretchAlkaneStrong
~1650-1620 C=O StretchTertiary AmideStrong
~1600, ~1475 C=C StretchAromatic RingMedium-Weak
~1640 C=C StretchAlkene (Allyl)Medium
~1300-1000 C-N StretchAmineMedium-Strong
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl, KBr) after solvent evaporation, or as a KBr pellet. For GC-IR analysis, the analyte is passed through the GC column and deposited onto a solid-state IR window.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.

Analytical Workflow and Signaling Pathway

Analytical Workflow

The identification of an unknown substance suspected to be this compound would follow a logical workflow, starting with presumptive tests and moving to confirmatory spectroscopic analysis.

G cluster_screening Screening cluster_separation Separation & Identification cluster_confirmation Structural Confirmation Presumptive Presumptive Tests (e.g., Ehrlich's Reagent) LCMSMS LC-MS/MS Analysis Presumptive->LCMSMS Indole Positive Immunoassay Immunoassay Immunoassay->LCMSMS Lysergamide Positive GCMS GC-MS Analysis Identification Positive Identification: This compound GCMS->Identification LCMSMS->GCMS Confirm MW NMR NMR Spectroscopy (1H, 13C, 2D) LCMSMS->NMR Requires Full Characterization LCMSMS->Identification FTIR FT-IR Spectroscopy NMR->FTIR NMR->Identification Unknown Unknown Sample Unknown->Presumptive Unknown->Immunoassay

Analytical workflow for this compound identification.
Signaling Pathway

This compound, like other lysergamides, is expected to exert its primary psychoactive effects through agonism at serotonin receptors, particularly the 5-HT₂A receptor. Activation of this G-protein coupled receptor (GPCR) initiates a downstream signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LSD_analog This compound Receptor 5-HT2A Receptor (GPCR) LSD_analog->Receptor Binds & Activates G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_response Cellular Responses (e.g., Neuronal Excitability) PKC->Cell_response Ca_release->Cell_response

Simplified 5-HT2A receptor signaling pathway.

References

N-Allylnoriso-LSD as a derivative of lysergic acid diethylamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of N-Allylnoriso-LSD, a derivative of lysergic acid diethylamide (LSD). Due to the limited availability of direct research on this compound, this document synthesizes information from studies on closely related N(6)-alkyl norlysergamide derivatives and the broader class of lysergamides to present a plausible profile of its synthesis, pharmacology, and relevant experimental protocols. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound, also known as 6-Allyl-6-norisolysergic acid diethylamide, is a semi-synthetic lysergamide and a structural analog of LSD.[1] It belongs to the family of N(6)-alkylated nor-LSD derivatives. The core structure is based on the ergoline scaffold, characteristic of many psychedelic compounds. While research on this specific compound is not extensive, the study of related N(6)-alkyl norlysergic acid N,N-diethylamide derivatives provides valuable insights into its potential properties.[2]

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by the attachment of an allyl group to the nitrogen at the 6-position of the nor-LSD ergoline ring.

Proposed Synthesis

A convenient method for the synthesis of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives has been developed, which can be adapted for this compound.[2] The general approach involves the alkylation of nor-LSD.

Starting Materials:

  • Norlysergic acid N,N-diethylamide (nor-LSD)

  • An appropriate allyl halide (e.g., allyl bromide or allyl iodide)

  • A suitable base and solvent system

General Procedure:

  • Nor-LSD is dissolved in an appropriate aprotic solvent.

  • A base is added to deprotonate the indole nitrogen.

  • The allyl halide is added to the reaction mixture.

  • The reaction is stirred at room temperature or with gentle heating until completion.

  • The product is isolated and purified using chromatographic techniques.

Synthesis_Workflow NorLSD Nor-LSD Reaction Alkylation Reaction NorLSD->Reaction AllylHalide Allyl Halide AllylHalide->Reaction BaseSolvent Base in Aprotic Solvent BaseSolvent->Reaction Purification Purification (Chromatography) Reaction->Purification FinalProduct This compound Purification->FinalProduct

Figure 1: Proposed synthesis workflow for this compound.

Pharmacology

Mechanism of Action

Like LSD and other serotonergic psychedelics, this compound is expected to act as an agonist or partial agonist at serotonin receptors, particularly the 5-HT₂A receptor.[3][4] Activation of the 5-HT₂A receptor is the primary mechanism underlying the psychedelic effects of these compounds.[3][4]

Signaling_Pathway Ligand This compound Receptor 5-HT2A Receptor Ligand->Receptor Binds to G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream Downstream Cellular Effects (Psychedelic Effects) Ca_Release->Downstream PKC_Activation->Downstream

Figure 2: General signaling pathway for 5-HT2A receptor agonists.
Potency

Studies on a series of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives in rats trained to discriminate injections of d-LSD have shown that the N(6)-allyl derivative was approximately 2-3 times more potent than LSD itself.[2] This suggests that this compound may also exhibit higher potency than LSD.

Experimental Protocols

The following are detailed methodologies for key experiments that would be relevant for characterizing this compound.

Two-Lever Drug Discrimination Assay

This assay is used to assess the in vivo subjective effects of a compound and its similarity to a known drug, in this case, LSD.[2]

Objective: To determine if this compound substitutes for the discriminative stimulus effects of LSD.

Animals: Male Sprague-Dawley rats.

Apparatus: Standard two-lever operant conditioning chambers.

Procedure:

  • Training Phase:

    • Rats are trained to press one lever ("drug lever") following an intraperitoneal (i.p.) injection of a standard dose of d-LSD tartrate (e.g., 185.5 nmol/kg) and a second lever ("saline lever") following an injection of saline.

    • Correct lever presses are reinforced with a food or liquid reward.

    • Training continues until a high level of accuracy (>80% correct) is achieved.

  • Testing Phase:

    • Various doses of the test compound (this compound) are administered i.p.

    • The percentage of responses on the drug lever is recorded.

    • Full substitution is considered to have occurred if the percentage of drug-lever responding is ≥80%.

    • An ED₅₀ value (the dose at which 50% of responses are on the drug lever) is calculated.

Drug_Discrimination_Workflow Start Start Training Training Phase: Discriminate LSD from Saline Start->Training Accuracy_Check Accuracy > 80%? Training->Accuracy_Check Accuracy_Check->Training No Testing Testing Phase: Administer this compound Accuracy_Check->Testing Yes Data_Collection Record Responses on Drug vs. Saline Lever Testing->Data_Collection Analysis Calculate % Drug Lever Responding and ED50 Data_Collection->Analysis End End Analysis->End

References

Preliminary Investigations into the Psychoactive Effects of N-Allylnoriso-LSD: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document summarizes preliminary research on N-Allylnoriso-LSD, a psychoactive compound. The information provided is intended for researchers, scientists, and drug development professionals. This compound is a research chemical, and its psychoactive effects and safety profile in humans have not been extensively studied.

Introduction

This compound, also known as N(6)-allyl norlysergic acid N,N-diethylamide, is a synthetic lysergamide and an analog of lysergic acid diethylamide (LSD). As a derivative of nor-LSD, it features an allyl group attached to the nitrogen at the 6-position of the ergoline ring structure. Preliminary animal studies suggest that this structural modification significantly enhances its potency compared to LSD, making it a compound of interest for understanding the structure-activity relationships of psychedelic agents. This whitepaper provides a comprehensive overview of the available preclinical data on this compound, its presumed mechanism of action, and the experimental protocols used in its initial investigation.

Pharmacological Profile

Currently, specific receptor binding affinity data for this compound is not publicly available. However, based on its structural similarity to LSD, its primary psychoactive effects are likely mediated through agonist activity at serotonin 5-HT2A receptors.[1] The psychedelic properties of LSD and other classic hallucinogens are predominantly attributed to their action at this receptor subtype.[1]

Comparative Potency

The most significant quantitative data available for this compound comes from a 1985 study by Hoffman and Nichols, which investigated a series of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives.[2] The study utilized a two-lever drug discrimination assay in rats trained to discriminate d-LSD from saline. This behavioral paradigm is a well-established method for assessing the subjective effects of drugs in animals and predicting similar psychoactive potential in humans.[3]

The results of this study indicated that this compound was approximately 2-3 times more potent than LSD in producing an LSD-like discriminative stimulus.[2] The N(6)-propyl derivative was found to be equipotent to LSD, while the isopropyl derivative was half as active.[2] In contrast, norlysergic acid N,N-diethylamide (nor-LSD) did not produce an LSD-like response.[2]

CompoundED50 (nmol/kg)Relative Potency (vs. LSD)
d-LSD185.51.0
This compound ~62-93~2-3x more potent
N-Propylnoriso-LSD~185.5~1.0 (equipotent)
N-Isopropylnoriso-LSD~371~0.5x less potent
Nor-LSDNo generalization-
N-Butylnoriso-LSD~1855~0.1x less potent
N-Phenethylnoriso-LSDNo generalization-
Data extrapolated from Hoffman and Nichols (1985).[2]

Experimental Protocols

Synthesis of this compound

A convenient method for the synthesis of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives, including this compound, was developed by Hoffman and Nichols.[2] The general synthetic route involves the following key steps:

  • Von Braun Degradation of LSD: d-LSD is treated with cyanogen bromide to yield the N(6)-cyano derivative.[4]

  • Reduction to Nor-LSD: The resulting cyanamide is then reduced to the secondary amine, norlysergic acid N,N-diethylamide (nor-LSD).[4]

  • N-Alkylation: Nor-LSD is subsequently alkylated with an appropriate alkyl halide (in this case, allyl bromide) to yield the desired N(6)-alkyl derivative.[4]

Two-Lever Drug Discrimination Assay

The psychoactive properties of this compound were assessed using a two-lever drug discrimination paradigm in rats. This behavioral assay is a standard preclinical method for evaluating the subjective effects of drugs.

Subjects: Male rats were used in the study.[2]

Apparatus: Standard two-lever operant conditioning chambers.

Training Procedure:

  • Rats were trained to press one of two levers after an intraperitoneal (i.p.) injection of a specific dose of d-LSD tartrate (185.5 nmol/kg).[2]

  • On alternate training days, the rats were injected with saline and trained to press the opposite lever.

  • Correct lever presses were reinforced with a food reward.

  • Training continued until the rats reliably selected the correct lever based on the drug or saline injection.

Testing Procedure:

  • Once trained, the rats were administered various doses of the test compounds, including this compound.

  • The lever on which the rat predominantly responded was recorded.

  • A dose-response curve was generated to determine the dose at which the test compound produced a response similar to the training dose of LSD (ED50).[2]

Mandatory Visualizations

G Presumed 5-HT2A Receptor Signaling Pathway for this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NAL This compound HT2A 5-HT2A Receptor NAL->HT2A Binds to Gq Gq Protein HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca Stimulates PKC Protein Kinase C DAG->PKC Activates Downstream Downstream Signaling (e.g., Gene Expression, Neuronal Excitability) Ca->Downstream PKC->Downstream

Caption: Presumed signaling cascade of this compound via the 5-HT2A receptor.

G Experimental Workflow: Two-Lever Drug Discrimination Assay cluster_training Training Phase cluster_testing Testing Phase Rat Rat LSD_inj d-LSD Injection Rat->LSD_inj Saline_inj Saline Injection Rat->Saline_inj Lever_LSD Press 'LSD' Lever LSD_inj->Lever_LSD Lever_Saline Press 'Saline' Lever Saline_inj->Lever_Saline Reward Food Reward Lever_LSD->Reward Lever_Saline->Reward Trained_Rat Trained Rat NAL_inj This compound Injection Trained_Rat->NAL_inj Lever_Choice Lever Choice NAL_inj->Lever_Choice Data Record Response Lever_Choice->Data

Caption: Workflow of the drug discrimination assay used to assess this compound.

Conclusion and Future Directions

The preliminary investigations into this compound reveal a compound with significantly higher potency than LSD in a preclinical model of psychoactivity. This finding underscores the importance of the N(6)-position in modulating the activity of lysergamides. However, the current understanding of this compound is limited. To fully characterize its psychoactive effects and therapeutic potential, further research is imperative.

Future studies should focus on:

  • Receptor Binding and Functional Assays: Determining the binding affinities and functional potencies of this compound at a wide range of serotonin and other neurotransmitter receptors.

  • In-depth Behavioral Pharmacology: Expanding on the initial drug discrimination studies to include other behavioral models relevant to psychoactive effects, such as head-twitch response in rodents.

  • Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion of this compound to understand its duration of action and metabolic fate.

  • Human Studies: Should preclinical data warrant it, carefully controlled human studies would be necessary to elucidate its psychoactive effects, safety, and potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of N-Allylnoriso-LSD in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Allylnoriso-LSD, also known as AL-LAD or 6-Allyl-6-nor-lysergic acid diethylamide, is a lysergamide and a structural analog of lysergic acid diethylamide (LSD).[1][2][3] Like LSD, its primary mechanism of action is believed to be mediated by agonism at serotonin 5-HT2A receptors.[4][5] This document provides a detailed experimental framework for the in vivo characterization of this compound in rodent models, a critical step in understanding its pharmacological profile, potency, and potential psychoactive effects. The protocols outlined below cover essential behavioral assays, pharmacokinetic profiling, and initial safety assessments.

Early research indicates that this compound is a potent psychedelic, with studies in rats suggesting it is approximately two to three times more potent than LSD in drug discrimination paradigms, a measure of subjective drug effects.[6] Conversely, in the mouse head-twitch response (HTR) assay, a behavioral proxy for hallucinogenic potential, this compound was found to be slightly less potent than LSD.[4] These initial findings highlight the necessity for a comprehensive in vivo evaluation to fully characterize its unique properties.

Mechanism of Action: 5-HT2A Receptor Signaling

The hallucinogenic effects of lysergamides are primarily mediated through their action as agonists or partial agonists at the serotonin 5-HT2A receptor.[4][7] This receptor is a G protein-coupled receptor (GPCR) that couples to the Gαq signaling pathway.[5][8] Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).[5][9] IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[8][10] This cascade of events ultimately modulates neuronal excitability and gene expression, leading to the profound perceptual and cognitive alterations associated with psychedelic compounds.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_Protein Gαq/βγ Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Effects Ca_Release->Cellular_Response PKC->Cellular_Response Ligand This compound Ligand->Receptor Binds

Figure 1: 5-HT2A Receptor Gαq Signaling Pathway.

Experimental Design Overview

A phased approach is recommended to systematically evaluate this compound. This involves initial potency determination followed by more detailed behavioral, pharmacokinetic, and safety assessments.

Experimental_Workflow cluster_phase1 Phase 1: Potency & Efficacy cluster_phase2 Phase 2: Behavioral & PK/PD Profile cluster_phase3 Phase 3: Safety & Toxicology HTR Head-Twitch Response (HTR) in Mice LMA Locomotor Activity in Mice HTR->LMA Inform Dose Selection DD Drug Discrimination in Rats PK Pharmacokinetic (PK) Study in Rats DD->PK Inform Dose Selection AT Acute Toxicity Study in Rats LMA->AT PK->AT

References

Application of N-Allylnoriso-LSD in Receptor Binding Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Allylnoriso-LSD is a potent psychedelic compound and a derivative of lysergic acid diethylamide (LSD).[1] Like LSD, it is a serotonergic psychedelic that exerts its effects primarily through interactions with serotonin receptors, particularly the 5-HT2A receptor.[2] Understanding the receptor binding profile of this compound is crucial for elucidating its pharmacological mechanism of action and for the development of novel therapeutics. This document provides detailed application notes and protocols for utilizing this compound in receptor binding assays. While specific quantitative binding data for this compound is not widely available in the public domain, this guide offers protocols based on established methods for characterizing similar ligands, such as LSD.

Receptor Binding Profile of LSD (as a proxy for this compound)

LSD binds to a wide range of serotonin and dopamine receptors with high affinity.[2][3] The psychedelic effects of LSD are primarily attributed to its agonist activity at the 5-HT2A receptor.[2] this compound is reported to be more potent than LSD, suggesting it may have a higher affinity for key receptors. The following table summarizes the binding affinities (Ki, nM) of LSD for various human receptors, which can serve as a reference for initial studies with this compound.

Receptor FamilyReceptor SubtypeLSD Ki (nM)
Serotonin5-HT1A1.1
5-HT1B4.9
5-HT1D1.3
5-HT2A1.1
5-HT2B4.9
5-HT2C1.0
5-HT5A0.5
5-HT62.3
5-HT71.3
DopamineD126
D22.4
D39.1
D41.7
D521
Adrenergicα1A2.6
α1B13
α2A16
α2B3.1
β1>10,000
β2>10,000

Data for LSD is compiled from various sources and should be considered approximate. Specific experimental conditions can influence these values.

Key Signaling Pathways

Activation of the 5-HT2A receptor by psychedelic compounds like LSD leads to the recruitment of downstream signaling proteins, primarily Gq and β-arrestin. This initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately modulate neuronal activity.

G_protein_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Receptor 5-HT2A Receptor This compound G_protein Gq Protein (α, β, γ subunits) Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Figure 1. Simplified Gq signaling pathway activated by 5-HT2A receptor agonists.

beta_arrestin_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Receptor 5-HT2A Receptor This compound GRK GRK Receptor->GRK activates P_Receptor Phosphorylated 5-HT2A Receptor GRK->P_Receptor phosphorylates Beta_Arrestin β-Arrestin P_Receptor->Beta_Arrestin recruits Internalization Receptor Internalization Beta_Arrestin->Internalization Signaling Downstream Signaling (e.g., MAPK) Beta_Arrestin->Signaling

Figure 2. β-Arrestin recruitment and downstream signaling.

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor

This protocol describes a competitive binding assay to determine the affinity of this compound for the human 5-HT2A receptor using [3H]ketanserin as the radioligand.

Materials:

  • Cell Membranes: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]ketanserin (specific activity ~70-90 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Binding Control: Mianserin (10 µM) or another suitable 5-HT2A antagonist.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well Plates: For incubation.

  • Glass Fiber Filters: (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Filtration Apparatus: Cell harvester.

  • Scintillation Vials and Cocktail.

  • Liquid Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µg per well. Homogenize briefly if necessary.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of 10 µM mianserin.

    • Test Compound: 50 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • Add Radioligand: Add 50 µL of [3H]ketanserin to all wells at a final concentration of ~1 nM.

  • Add Membranes: Add 150 µL of the membrane suspension to each well. The final assay volume is 250 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with 250 µL of ice-cold wash buffer.

  • Scintillation Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity in a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve).

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

binding_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis A Prepare Reagents: - Cell Membranes - [3H]ketanserin - this compound - Buffers B Plate Setup: - Total Binding - Non-specific Binding - Test Compound A->B C Add Radioligand B->C D Add Membranes C->D E Incubate (60 min, RT) D->E F Filtration & Washing E->F G Scintillation Counting F->G H Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki G->H

Figure 3. Workflow for a competitive radioligand binding assay.

Concluding Remarks

This compound is a valuable tool for studying the pharmacology of serotonergic and dopaminergic receptors. The protocols and information provided herein offer a framework for researchers to investigate the binding characteristics of this potent psychedelic compound. While specific binding affinities for this compound require empirical determination, the established high affinity of the parent compound, LSD, for multiple receptors suggests a complex and interesting pharmacological profile. Future studies should aim to fully characterize the receptor binding and functional activity of this compound to better understand its therapeutic potential and mechanism of action.

References

Protocol for studying N-Allylnoriso-LSD effects on cell cultures

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive set of protocols for investigating the in vitro cellular effects of N-Allylnoriso-LSD, a potent analog of lysergic acid diethylamide (LSD). This compound is reported to be two to three times more potent than LSD in eliciting LSD-like discriminative stimulus effects in animal models, suggesting a primary interaction with the serotonergic system, particularly the 5-hydroxytryptamine receptor 2A (5-HT2A). These application notes are designed for researchers in pharmacology, neuroscience, and drug development to characterize the compound's cytotoxicity, receptor binding affinity, functional activity at serotonin receptors, and its impact on downstream signaling pathways and neuronal plasticity. The protocols herein describe methodologies for cell viability assays, radioligand binding studies, second messenger assays (calcium mobilization and cAMP), β-arrestin recruitment assays, ERK phosphorylation analysis, and neurite outgrowth assays.

Introduction

This compound is a semi-synthetic lysergamide and a structural analog of LSD. Preliminary in vivo data indicates its enhanced potency compared to LSD, warranting a detailed in vitro characterization to elucidate its mechanism of action at the cellular level. Psychedelic compounds like LSD are known to be agonists or partial agonists at 5-HT2A receptors. The activation of these G protein-coupled receptors (GPCRs) can initiate a cascade of intracellular signaling events, including the activation of Gq proteins, leading to phospholipase C (PLC) activation and subsequent calcium mobilization. Additionally, signaling through Gs or Gi proteins can modulate cyclic adenosine monophosphate (cAMP) levels. Furthermore, GPCR activation can trigger G protein-independent signaling through β-arrestin recruitment, which can lead to the activation of pathways such as the extracellular signal-regulated kinase (ERK) cascade. Recent studies have also highlighted the role of psychedelics in promoting neuroplasticity, including neurite outgrowth.

This document outlines a series of standardized protocols to systematically evaluate the cellular effects of this compound.

Recommended Cell Lines

The choice of cell line is critical for obtaining relevant data. The following cell lines are recommended for the described protocols:

  • CHO-K1/5-HT2A: A Chinese Hamster Ovary (CHO-K1) cell line stably expressing the human 5-HT2A receptor. This is an ideal system for studying receptor-specific binding and functional activity in a controlled environment.

  • SH-SY5Y: A human neuroblastoma cell line that endogenously expresses several serotonin receptors, including 5-HT1A, 5-HT3, and 5-HT7. This cell line provides a more physiologically relevant neuronal context.

  • HTLA: A HEK293-derived cell line that stably expresses a tTA-dependent luciferase reporter and a β-arrestin2-TEV fusion protein. This cell line is specifically designed for assessing GPCR-mediated β-arrestin recruitment (Tango assay).

  • Human Cerebral Organoids: Three-dimensional, self-organizing cultures derived from induced pluripotent stem cells (iPSCs) that mimic the structure and cellular diversity of the developing human brain. These are advanced models for studying effects on neuroplasticity and protein expression in a complex, multi-cellular environment.

Experimental Protocols

Cytotoxicity Assays

It is essential to determine the concentration range at which this compound does not induce significant cell death, to ensure that subsequent functional assays are not confounded by cytotoxicity.

3.1.1. MTT Assay

  • Principle: Measures cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

    • Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 100 µM) for 24-48 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., 10% DMSO).

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

3.1.2. LDH Assay

  • Principle: Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium.

  • Protocol:

    • Seed and treat cells as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

    • After the treatment period, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the absorbance at 490 nm.

    • Calculate cytotoxicity as a percentage of the maximum LDH release.

Receptor Binding Assay

This assay determines the affinity of this compound for the 5-HT2A receptor.

  • Principle: A competitive radioligand binding assay using a known high-affinity radiolabeled antagonist for the 5-HT2A receptor (e.g., [3H]-ketanserin) and cell membranes expressing the receptor.

  • Protocol:

    • Prepare cell membranes from CHO-K1/5-HT2A cells.

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]-ketanserin and increasing concentrations of unlabeled this compound.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM spiperone).

    • Incubate at room temperature for 1-2 hours.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Functional Assays

3.3.1. Calcium Mobilization Assay

  • Principle: Measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like 5-HT2A.

  • Protocol (using Fluo-4 AM):

    • Seed CHO-K1/5-HT2A cells in a black, clear-bottom 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for 1 hour at 37°C.

    • Wash the cells with assay buffer.

    • Use a fluorescent plate reader with an injection system to add varying concentrations of this compound to the wells.

    • Measure the fluorescence intensity (excitation ~490 nm, emission ~520 nm) before and after the addition of the compound.

    • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response). Use a known 5-HT2A agonist like serotonin as a positive control.

3.3.2. cAMP Assay

  • Principle: Measures changes in intracellular cyclic AMP levels, which are modulated by Gs- or Gi-coupled receptors.

  • Protocol (using HTRF):

    • Seed cells (e.g., CHO-K1 expressing a relevant serotonin receptor) in a 384-well plate.

    • Treat cells with this compound. To measure Gi coupling, pre-treat cells with forskolin to stimulate cAMP production.

    • Lyse the cells and add the HTRF reagents (a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody).

    • Incubate for 1 hour at room temperature.

    • Measure the HTRF signal (ratio of fluorescence at 665 nm and 620 nm). A decrease in the HTRF ratio indicates an increase in intracellular cAMP (Gs activation), while an increase in the ratio (in the presence of forskolin) indicates a decrease in cAMP (Gi activation).

    • Determine EC50 or IC50 values.

3.3.3. β-Arrestin Recruitment Assay (Tango Assay)

  • Principle: Measures the recruitment of β-arrestin to an activated GPCR using a luciferase reporter system.

  • Protocol:

    • Transfect HTLA cells with a plasmid encoding the 5-HT2A receptor fused to a TEV protease cleavage site and a transcription factor (tTA).

    • Seed the transfected cells in a 96-well plate.

    • Treat the cells with varying concentrations of this compound.

    • Incubate for 16-24 hours to allow for luciferase expression.

    • Add a luciferase substrate and measure the luminescence.

    • Determine the EC50 for β-arrestin recruitment.

Downstream Signaling Pathway Analysis

3.4.1. ERK Phosphorylation (Western Blot)

  • Principle: Measures the activation of the ERK/MAPK pathway by detecting the phosphorylation of ERK1/2.

  • Protocol:

    • Seed cells (e.g., SH-SY5Y or CHO-K1/5-HT2A) and serum-starve them overnight.

    • Treat the cells with this compound for various time points (e.g., 5, 15, 30, 60 minutes).

    • Lyse the cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the data.

Neurite Outgrowth Assay
  • Principle: Measures the effect of this compound on the growth of neurites in a neuronal cell line.

  • Protocol:

    • Differentiate SH-SY5Y cells into a neuronal phenotype using retinoic acid.

    • Seed the differentiated cells on a suitable substrate (e.g., poly-L-lysine coated plates).

    • Treat the cells with non-toxic concentrations of this compound for 24-72 hours.

    • Fix the cells and stain for a neuronal marker (e.g., β-III tubulin).

    • Acquire images using a high-content imaging system.

    • Quantify neurite length and branching using image analysis software.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Cytotoxicity of this compound

Cell LineAssayIncubation Time (h)IC50 (µM)
CHO-K1/5-HT2AMTT24
48
LDH24
48
SH-SY5YMTT24
48
LDH24
48

Table 2: Receptor Binding Affinity of this compound

ReceptorRadioligandCell LineKi (nM)
5-HT2A[3H]-ketanserinCHO-K1/5-HT2A

Table 3: Functional Activity of this compound

AssayCell LineEC50 / IC50 (nM)Emax (% of control)
Calcium MobilizationCHO-K1/5-HT2A
cAMP (Gs)
cAMP (Gi)
β-Arrestin RecruitmentHTLA (5-HT2A)

Table 4: Effect of this compound on Neurite Outgrowth

Cell LineConcentration (nM)Average Neurite Length (µm)Number of Branch Points
SH-SY5YVehicle
1
10
100

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_initial Initial Characterization cluster_functional Functional Activity cluster_downstream Downstream Effects cytotoxicity Cytotoxicity Assays (MTT & LDH) calcium Calcium Mobilization cytotoxicity->calcium Non-toxic concentrations binding Receptor Binding Assay (5-HT2A) binding->calcium erk ERK Phosphorylation calcium->erk camp cAMP Assay camp->erk arrestin β-Arrestin Recruitment arrestin->erk neurite Neurite Outgrowth erk->neurite start This compound start->cytotoxicity start->binding start->camp start->arrestin start->neurite

Caption: Experimental workflow for the cellular characterization of this compound.

Hypothesized 5-HT2A Receptor Signaling Pathway

signaling_pathway cluster_membrane cluster_g_protein G Protein-Dependent cluster_arrestin G Protein-Independent cluster_downstream Downstream Effects NAL This compound receptor 5-HT2A Receptor NAL->receptor Binds Gq Gq receptor->Gq Activates arrestin β-Arrestin receptor->arrestin Recruits PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC plasticity Neuronal Plasticity Ca->plasticity ERK ERK Activation PKC->ERK arrestin->ERK ERK->plasticity

Caption: Hypothesized signaling pathways activated by this compound at the 5-HT2A receptor.

Conclusion

The protocols outlined in this document provide a robust framework for the in vitro characterization of this compound. By systematically assessing its cytotoxicity, receptor binding profile, functional activity, and downstream cellular effects, researchers can gain a comprehensive understanding of its pharmacological properties. This information is crucial for guiding further preclinical and clinical development of this and other novel psychedelic compounds.

Application Notes and Protocols for Investigating 5-HT2A Receptor Function with N-Allylnoriso-LSD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Allylnoriso-LSD, also known as AL-LAD or N(6)-allyl-6-norlysergic acid diethylamide, is a potent psychedelic compound and a derivative of lysergic acid diethylamide (LSD). It serves as a valuable research tool for investigating the function and pharmacology of the serotonin 2A (5-HT2A) receptor. The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a primary target for classic psychedelics and plays a crucial role in various physiological and pathological processes, including learning, memory, and neuropsychiatric disorders. These application notes provide a comprehensive overview of the use of this compound to explore 5-HT2A receptor signaling and function, complete with detailed experimental protocols and quantitative data.

Quantitative Data Summary

This compound exhibits high affinity for the 5-HT2A receptor. The following tables summarize its binding affinity and in vivo potency, providing a comparative reference for experimental design.

Table 1: 5-HT2A Receptor Binding Affinity of this compound

RadioligandTissue SourceKi (nM)Reference
[³H]ketanserinRat Frontal Cortex8.1[1]
[¹²⁵I]-R-DOIRat Frontal Cortex3.4[1]

Table 2: In Vivo Potency of this compound in Rodent Models

AssayAnimal ModelED₅₀ (nmol/kg)Potency Relative to LSDReference
Drug DiscriminationRat13~2-3 times more potent[2]
Head-Twitch ResponseMouse174.9Slightly less potent[3]

Signaling Pathways and Experimental Workflows

Activation of the 5-HT2A receptor by an agonist like this compound can initiate multiple downstream signaling cascades. The two primary pathways are the canonical Gq-mediated pathway leading to intracellular calcium mobilization and the β-arrestin recruitment pathway, which is involved in receptor desensitization and G protein-independent signaling. Investigating the preference of a ligand to activate one pathway over the other is known as studying functional selectivity or biased agonism.

5-HT2A Receptor Signaling Pathways

5-HT2A_Signaling cluster_membrane Cell Membrane cluster_gq Gq Pathway cluster_arrestin β-Arrestin Pathway 5HT2A 5-HT2A Receptor Gq Gαq/11 5HT2A->Gq activates P P 5HT2A->P This compound This compound This compound->5HT2A binds to PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ Mobilization IP3->Ca2+ PKC Protein Kinase C (PKC) DAG->PKC activates GRK GRK GRK->5HT2A phosphorylates B-Arrestin β-Arrestin P->B-Arrestin recruits Endocytosis Receptor Internalization & Downstream Signaling B-Arrestin->Endocytosis

Figure 1. 5-HT2A receptor signaling cascades initiated by agonist binding.

Experimental Workflow for Characterizing this compound

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_analysis Data Analysis arrow arrow Binding Radioligand Binding Assay (Determine Ki) Functional Functional Assays Gq_Assay Gq Activation Assay (e.g., Ca²⁺ Mobilization) (Determine EC₅₀, Emax) Functional->Gq_Assay Arrestin_Assay β-Arrestin Recruitment Assay (Determine EC₅₀, Emax) Functional->Arrestin_Assay Bias_Analysis Functional Selectivity (Bias) Analysis Gq_Assay->Bias_Analysis Arrestin_Assay->Bias_Analysis

Figure 2. Workflow for in vitro characterization of this compound at the 5-HT2A receptor.

Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize the interaction of this compound with the 5-HT2A receptor.

Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of this compound for the 5-HT2A receptor through competition with a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]ketanserin (a 5-HT2A antagonist).

  • Non-specific binding control: Mianserin (10 µM) or another suitable 5-HT2A antagonist.

  • This compound stock solution (in DMSO).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 10 µM mianserin (for non-specific binding) or this compound dilution.

    • 50 µL of [³H]ketanserin (at a final concentration near its Kd, e.g., 1-2 nM).

    • 100 µL of cell membrane suspension (containing 10-20 µg of protein).

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a microplate scintillation counter.

  • Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation.

Gq Activation: Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following 5-HT2A receptor activation by this compound, providing a measure of Gq pathway activation.

Materials:

  • Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • This compound stock solution (in DMSO).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence microplate reader with an injection system.

Procedure:

  • Seed the cells into the microplates and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically for 30-60 minutes at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare serial dilutions of this compound in assay buffer.

  • Place the plate in the fluorescence microplate reader and record a baseline fluorescence reading.

  • Inject the this compound dilutions into the wells and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).

  • Analyze the data by calculating the peak fluorescence response for each concentration.

  • Plot the dose-response curve and determine the EC₅₀ and Emax values.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated 5-HT2A receptor, often using a technology like BRET (Bioluminescence Resonance Energy Transfer) or enzyme complementation.

Materials:

  • Cells co-expressing a tagged 5-HT2A receptor (e.g., 5-HT2A-Rluc) and a tagged β-arrestin-2 (e.g., β-arrestin-2-YFP) for BRET.

  • Substrate for the energy donor (e.g., coelenterazine h for Rluc).

  • This compound stock solution (in DMSO).

  • Assay buffer (e.g., HBSS).

  • 96- or 384-well white microplates.

  • Luminescence microplate reader capable of measuring dual wavelengths for BRET.

Procedure:

  • Seed the cells into the microplates and allow them to attach.

  • Prepare serial dilutions of this compound in assay buffer.

  • Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Add the BRET substrate to each well.

  • Immediately measure the luminescence at the two appropriate wavelengths (e.g., for Rluc/YFP, ~480 nm and ~530 nm).

  • Calculate the BRET ratio (acceptor emission / donor emission).

  • Plot the dose-response curve of the BRET ratio and determine the EC₅₀ and Emax values.

Conclusion

This compound is a potent agonist at the 5-HT2A receptor, demonstrating high binding affinity and robust in vivo effects. The provided protocols offer a framework for researchers to further investigate its in vitro functional properties, including its potency and efficacy in activating the Gq and β-arrestin signaling pathways. Such studies are crucial for understanding the molecular mechanisms underlying its psychedelic effects and for exploring the potential of biased agonism at the 5-HT2A receptor for the development of novel therapeutics with improved efficacy and safety profiles.

References

Application Notes and Protocols for Head-Twitch Response (HTR) Studies in Mice with N-Allylnoriso-LSD (AL-LAD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting head-twitch response (HTR) studies in mice with N-Allylnoriso-LSD (AL-LAD). The HTR is a rapid, side-to-side head movement in rodents that is a well-established behavioral proxy for the hallucinogenic potential of serotonergic compounds in humans. This response is primarily mediated by the activation of the serotonin 2A (5-HT2A) receptor.[1][2]

This compound, also known as AL-LAD, is a lysergamide psychedelic that has been shown to induce the HTR in mice in a dose-dependent manner, displaying a characteristic inverted U-shaped dose-response curve.[3]

Quantitative Data Summary

The following tables summarize the quantitative data on the potency of AL-LAD in inducing the head-twitch response in mice, with comparisons to related compounds like Lysergic Acid Diethylamide (LSD) and its prodrug, 1P-AL-LAD.

Table 1: Median Effective Dose (ED50) for Head-Twitch Response in Male C57BL/6J Mice

CompoundED50 (nmol/kg)Reference
This compound (AL-LAD)174.9[3][4][5]
Lysergic Acid Diethylamide (LSD)132.8[3]
1-Propionyl-N-Allylnoriso-LSD (1P-AL-LAD)491[4][5]

Note: A lower ED50 value indicates higher potency.

Table 2: Receptor Binding Affinity of AL-LAD

ReceptorLigandKi (nM)Tissue SourceReference
5-HT2A[3H]ketanserin8.1Rat frontal cortex[3]
5-HT2A[125I]-R-DOI3.4Rat frontal cortex[3]

Note: Ki (inhibitory constant) is a measure of binding affinity. A lower Ki value indicates a higher affinity of the ligand for the receptor.

Signaling Pathway

The head-twitch response induced by AL-LAD is initiated by its agonistic activity at the 5-HT2A receptor, a Gq/G11-coupled receptor. Activation of this receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC), leading to the downstream neuronal events that manifest as the head-twitch behavior.

G cluster_membrane Cell Membrane 5HT2A 5-HT2A Receptor Gq Gq/11 5HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 to DAG DAG PLC->DAG AL_LAD AL-LAD AL_LAD->5HT2A Binds & Activates PIP2 PIP2 Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Neuronal_Excitability ↑ Neuronal Excitability Ca2->Neuronal_Excitability PKC->Neuronal_Excitability HTR Head-Twitch Response Neuronal_Excitability->HTR

Caption: 5-HT2A receptor signaling pathway for HTR.

Experimental Protocols

Protocol 1: Head-Twitch Response Measurement in Mice

This protocol details the procedure for quantifying the HTR in mice following the administration of AL-LAD. The use of a magnetometer-based system is recommended for accurate and automated detection.[3]

Materials:

  • Male C57BL/6J mice

  • This compound (AL-LAD) hemitartrate

  • Isotonic saline

  • Neodymium magnets (small, cylindrical)

  • Dental cement

  • Anesthetic (e.g., isoflurane)

  • Magnetometer detection coil system

  • Glass cylinders (for observation)

Procedure:

  • Magnet Implantation (Surgical Procedure):

    • Anesthetize the mouse using an appropriate anesthetic.

    • Make a small incision on the scalp to expose the skull.

    • Attach a small neodymium magnet to the dorsal surface of the cranium using dental cement.

    • Allow the mouse to recover for at least one week before behavioral testing.

  • Drug Preparation:

    • Dissolve AL-LAD hemitartrate in isotonic saline to the desired concentrations. Prepare fresh solutions on the day of the experiment.

  • Experimental Session:

    • Allow mice to habituate to the testing room for at least 60 minutes prior to the experiment.

    • Administer the prepared AL-LAD solution or vehicle (isotonic saline) via intraperitoneal (IP) injection.

    • Immediately after injection, place the mouse in a glass cylinder surrounded by the magnetometer coil.

    • Record the head movements for a predetermined period, typically 30-90 minutes.

  • Data Analysis:

    • The magnetometer system will detect the rapid rotational movements of the head magnet, which correspond to head twitches.

    • Use appropriate software to filter the signal and count the number of HTR events.

    • Analyze the data to determine the dose-response relationship. Calculate the ED50 value using non-linear regression analysis.

G cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment A Magnet Implantation (Surgical Procedure) B 1-2 Week Recovery Period A->B C Habituation to Testing Room (≥1 hr) B->C D Drug Administration (AL-LAD or Vehicle, IP) C->D E Place Mouse in Magnetometer Chamber D->E F Record Head Movements (30-90 min) E->F G Automated HTR Event Detection F->G H Data Analysis (Dose-Response Curve, ED50) G->H

Caption: Experimental workflow for HTR measurement.

Important Considerations:

  • Animal Welfare: All procedures involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines.

  • Dose Selection: AL-LAD exhibits an inverted U-shaped dose-response curve. It is crucial to test a range of doses to accurately characterize the full dose-response relationship, including doses that produce maximal effects and those that may show a decline in response.[3]

  • Control Groups: Always include a vehicle-treated control group to establish a baseline for spontaneous head-twitch behavior.

  • Blinding: To minimize bias, the experimenter should be blind to the treatment conditions during the observation and data analysis phases.

  • Environmental Conditions: Conduct experiments in a well-lit and quiet environment to avoid confounding variables.

By following these detailed protocols and considering the provided quantitative data, researchers can effectively utilize the head-twitch response paradigm to investigate the in vivo effects of this compound and other serotonergic compounds.

References

Application Note: Quantitative Analysis of N-Allylnoriso-LSD in Research Samples using Liquid Chromatography-Mass Spectrometry (LC/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and specific liquid chromatography-mass spectrometry (LC/MS) method for the quantitative analysis of N-Allylnoriso-LSD (6-Allyl-6-norisolysergic acid diethylamide) in research samples. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical technique for this lysergamide. The methodology employs a reversed-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity.

Introduction

This compound is a lysergamide and an analog of lysergic acid diethylamide (LSD). As research into novel psychoactive substances and their therapeutic potential continues, the need for robust analytical methods for their detection and quantification is paramount. This document provides a comprehensive protocol for the analysis of this compound by LC/MS, building upon established methods for related compounds such as LSD and its metabolites.[1][2][3] The method described herein is suitable for the analysis of this compound in solutions, providing a foundation for further development and validation in more complex biological matrices.

Experimental

Materials and Reagents
  • This compound reference standard (CAS No. 176108-44-4)

  • LC/MS grade acetonitrile (ACN)

  • LC/MS grade methanol (MeOH)

  • LC/MS grade water

  • Formic acid (≥99%)

  • Ammonium formate (≥99%)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials with inserts

Instrumentation
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Preparation

A stock solution of this compound is prepared by dissolving the reference standard in methanol to a concentration of 1 mg/mL. A series of working standard solutions are then prepared by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards ranging from 0.1 ng/mL to 1000 ng/mL.

Protocols

Sample Preparation

For research samples in a non-biological matrix, a simple dilution may be sufficient.

  • Accurately dilute the sample with a 50:50 mixture of acetonitrile and water to bring the concentration of this compound within the range of the calibration curve.

  • Vortex the diluted sample for 30 seconds.

  • Transfer an aliquot of the diluted sample to an autosampler vial for LC/MS analysis.

For more complex matrices such as plasma or urine, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would be necessary prior to LC/MS analysis.[2][3]

Liquid Chromatography (LC) Method
  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for good separation.

  • Mobile Phase A: 0.1% Formic acid and 2 mM ammonium formate in water.[1]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient Program:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 8.0 min: 90% B

    • 9.0 min: 90% B

    • 9.1 min: 10% B

    • 12.0 min: 10% B

Mass Spectrometry (MS) Method
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

Data Presentation

The following table summarizes the quantitative mass spectrometry parameters for this compound. The precursor ion is based on the protonated molecule [M+H]+, and the product ions are predicted based on the fragmentation patterns of similar lysergamides.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (eV)Product Ion 2 (m/z)Collision Energy 2 (eV)
This compound350.2221.125279.120

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC/MS Analysis cluster_data Data Processing start Sample Collection dilution Dilution with ACN/Water start->dilution vortex Vortex Mixing dilution->vortex transfer Transfer to Autosampler Vial vortex->transfer lc_injection LC Injection transfer->lc_injection rp_separation Reversed-Phase Separation lc_injection->rp_separation esi_ionization ESI+ Ionization rp_separation->esi_ionization ms_detection MRM Detection esi_ionization->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the LC/MS analysis of this compound.

Discussion

The presented LC/MS method provides a robust and selective approach for the quantification of this compound. The use of a C18 column with a gradient elution program allows for the effective separation of the analyte from potential impurities. The positive electrospray ionization is well-suited for the analysis of lysergamides, which readily form protonated molecules. The MRM scan mode enhances the specificity of the method by monitoring for characteristic precursor-to-product ion transitions, thereby minimizing the impact of matrix effects and improving the accuracy of quantification.

For the analysis of this compound in biological matrices, method validation in accordance with relevant guidelines is essential. This would include the assessment of parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects. The use of a deuterated internal standard is also highly recommended for quantitative analysis in biological samples to correct for any variability in sample preparation and instrument response.[2]

Conclusion

This application note provides a detailed protocol for the LC/MS analysis of this compound. The method is suitable for use by researchers and scientists in the fields of forensic science, toxicology, and drug development. The provided parameters can serve as a starting point for the development and validation of quantitative methods for this compound in various sample types.

References

Troubleshooting & Optimization

Technical Support Center: N-Allylnoriso-LSD Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Allylnoriso-LSD. The information is designed to address specific issues that may be encountered during experimental procedures involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound, much like other lysergamides, is primarily affected by exposure to light, elevated temperatures, and non-neutral pH conditions. Trace amounts of metal ions in solution can also catalyze its decomposition.

Q2: Which solvents are recommended for dissolving and storing this compound?

A2: For analytical purposes and short-term storage, aprotic solvents are generally preferred to minimize the risk of solvolysis. Studies on similar LSD analogs have shown good stability and sensitivity in solvents such as diethyl ether, tert-butyl methyl ether, dichloromethane, and acetone. For long-term storage, it is advisable to store the compound in a non-alcoholic, aprotic solvent, protected from light and at low temperatures (-20°C or below).

Q3: Are there any solvents that should be avoided when working with this compound?

A3: Yes. Protic solvents, particularly alcohols like methanol and ethanol, should be used with caution. Studies on analogous compounds, such as ALD-52 and 1P-LSD, have demonstrated that these solvents can cause degradation, especially at the elevated temperatures of a GC-MS injector port, leading to the formation of LSD or other byproducts.

Q4: What are the expected degradation products of this compound?

A4: Based on the degradation pathways of similar lysergamides, the primary degradation products are likely to be the result of epimerization at the C8 position, leading to the formation of N-Allylnor-LSD. Additionally, hydrolysis of the diethylamide group can occur. Under oxidative conditions, hydroxylated derivatives may also form.

Q5: How can I prevent the degradation of this compound during sample analysis?

A5: To minimize degradation during analysis, it is crucial to use appropriate solvents (aprotic), protect samples from light by using amber vials, and maintain low temperatures whenever possible. When using GC-MS, be aware of potential thermal degradation in the injector port, especially with protic solvents. Utilizing a less thermally demanding analytical technique like UHPLC-MS/MS can be beneficial.

Troubleshooting Guides

Issue 1: Inconsistent analytical results or lower than expected potency.
  • Possible Cause: Degradation of the this compound standard or sample.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that the compound has been stored at a low temperature (ideally -20°C or below) and protected from light.

    • Check Solvent Purity: Impurities in solvents, such as trace amounts of acid, base, or metal ions, can catalyze degradation. Use high-purity, HPLC-grade solvents.

    • Evaluate Analytical Method: If using GC-MS, consider the possibility of on-instrument degradation. Test a different, less thermally aggressive method like HPLC or UHPLC-MS/MS.

    • Prepare Fresh Standards: Prepare a fresh stock solution from a new vial of the reference standard to rule out degradation of the working solution.

Issue 2: Appearance of unexpected peaks in the chromatogram.
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Analyze Peak Characteristics: Compare the mass spectra of the unknown peaks with known degradation products of similar lysergamides. For N-allyl substituted lysergamides like AL-LAD, a characteristic ion at m/z 247 may be observed.

    • Perform Forced Degradation: To confirm if the unexpected peaks are degradation products, subject a sample to forced degradation conditions (e.g., heat, light, acid/base exposure) and observe if the peak areas of the unknown compounds increase.

    • Review Solvent Choice: If using a protic solvent like methanol, consider the possibility of solvolysis products. Re-analyze the sample in an aprotic solvent like acetonitrile or dichloromethane.

Data Presentation

Table 1: Recommended Solvents for this compound Analysis and Storage

SolventSuitability for Analysis (GC-MS/LC-MS)Suitability for Storage (Short-term)Rationale
Diethyl EtherHighModerateGood sensitivity and stability reported for similar analogs. Volatile, requiring careful handling.
Tert-butyl methyl etherHighModerateProvides good sensitivity and stability.
DichloromethaneHighGoodAprotic and provides good solubility and stability.
AcetoneHighGoodAprotic and suitable for analysis.
AcetonitrileHighGoodCommonly used in HPLC with good results for related compounds.
MethanolLow (GC-MS), Moderate (LC-MS)LowRisk of alcoholysis, especially at elevated temperatures in GC-MS.
EthanolLow (GC-MS), Moderate (LC-MS)LowSimilar risk of alcoholysis as methanol.

Table 2: Influence of Storage Conditions on the Stability of LSD (as a proxy for this compound)

TemperatureLight ExposureContainer TypeObserved Degradation (over 4 weeks)Reference
25°CDarkN/ANo significant loss
37°CDarkN/A30% loss
45°CDarkN/AUp to 40% loss
AmbientLightTransparentDependent on light intensity/duration
AmbientLightAmber glass/NontransparentNo change in concentration

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile, methanol, and water

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC-UV or HPLC-MS/MS system

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 N NaOH and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 N HCl and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed sample in acetonitrile for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (in a transparent container) to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze the sample after exposure.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start This compound Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid base Base Hydrolysis (0.1N NaOH, 60°C) start->base oxidation Oxidative Degradation (3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (Solid, 80°C) start->thermal photo Photolytic Degradation (ICH Q1B) start->photo neutralize Neutralization & Dilution acid->neutralize base->neutralize hplc HPLC-UV or HPLC-MS/MS Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Data Interpretation (Identify Degradants, Determine Pathways) hplc->data

Caption: Forced degradation experimental workflow for this compound.

degradation_pathway cluster_products Potential Degradation Products parent This compound epimer N-Allylnor-LSD (Epimerization at C8) parent->epimer Heat, Acid/Base hydrolysis Hydrolysis Product (Cleavage of Diethylamide) parent->hydrolysis Strong Acid/Base oxidation Oxidized Products (e.g., Hydroxylated Derivatives) parent->oxidation Oxidizing Agent, Light

Caption: Potential degradation pathways for this compound.

Technical Support Center: Overcoming Solubility Challenges with N-Allylnoriso-LSD in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and dissolving N-Allylnoriso-LSD in aqueous solutions. Given the limited specific data on this compound, this guide leverages information on the closely related compound, lysergic acid diethylamide (LSD), and established principles for enhancing the solubility of poorly water-soluble research chemicals.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: How should I store this compound to ensure its stability?

This compound, similar to LSD, is likely sensitive to light, heat, and alkaline conditions.[1][2] To maintain its integrity, it is recommended to store the solid compound in a cool, dark, and dry place. For solutions, storage in amber glass or non-transparent polyethylene containers is advisable to protect from light.[1][2] Studies on LSD have shown no significant loss in concentration for up to 4 weeks when stored at 25°C in the dark.[1][2] However, degradation increases at higher temperatures.[1][2]

Q3: What are common signs of this compound degradation?

Degradation can manifest as a loss of potency or changes in the physical appearance of the solution. A common degradation pathway for LSD is epimerization to the inactive iso-LSD, particularly in alkaline conditions and with prolonged exposure to heat.[1]

Q4: Can I use tap water to dissolve this compound?

It is strongly advised against using tap water. LSD molecules are destroyed on contact with chlorine.[3] Chlorinated tap water, even with low chlorine levels, can lead to the degradation of the compound. Always use high-purity, deionized, or distilled water for preparing aqueous solutions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation occurs when adding this compound to an aqueous buffer. The compound has low aqueous solubility at the working concentration and pH.1. Lower the concentration: Attempt to dissolve a smaller amount of the compound. 2. Adjust the pH: Lysergamides are often more soluble in slightly acidic conditions. Try adjusting the pH of your buffer. For LSD, less conversion to iso-LSD occurs under acidic conditions.[1] 3. Use a co-solvent: Prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.
The compound appears to degrade over time in solution. The solution is exposed to light, heat, or an inappropriate pH.1. Protect from light: Store solutions in amber vials or wrap containers in aluminum foil. 2. Control the temperature: Store stock solutions at 4°C for short-term storage and consider -20°C for longer-term storage. A study on an oral LSD formulation showed minimal degradation when stored at 4°C.[4] 3. Maintain an acidic to neutral pH: Avoid alkaline conditions to minimize epimerization.[1] 4. Add a chelating agent: Trace metal ions can catalyze degradation. The addition of EDTA has been shown to prevent this in LSD solutions.[1]
Difficulty achieving the desired concentration in a purely aqueous solution. The intrinsic solubility of this compound in water is too low for the experimental needs.1. Utilize solubility-enhancing excipients: Consider the use of cyclodextrins, surfactants (e.g., Polysorbate 80), or polymers (e.g., PEG 400) to improve solubility. 2. Prepare a solid dispersion: This technique involves dispersing the drug in a carrier matrix to improve dissolution.

Data Presentation

Table 1: Summary of LSD Stability Under Various Conditions (as a proxy for this compound)

Condition Observation Citation
Temperature No significant loss at 25°C for up to 4 weeks in the dark. 30% loss at 37°C and up to 40% at 45°C after 4 weeks.[1][2]
Light Stable in amber glass or non-transparent polyethylene containers. Degradation in transparent containers depends on light intensity, wavelength, and exposure time.[1][2]
pH More stable in acidic conditions. Prolonged exposure to alkaline pH can lead to 10-15% epimerization to iso-LSD.[1]
Additives Trace metal ions can catalyze decomposition; this can be prevented by adding EDTA.[1]

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound

This protocol outlines a general procedure for preparing a stock solution of this compound using a co-solvent approach, which is a common method for compounds with low aqueous solubility.

Materials:

  • This compound

  • Organic solvent (e.g., 96% ethanol, DMSO)

  • High-purity water or aqueous buffer

  • Amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry amber glass vial.

  • Initial Dissolution: Add a small volume of the organic solvent (e.g., 96% ethanol) to the vial. A study on a novel oral LSD formulation utilized 96% ethanol.[4]

  • Mixing: Vortex the vial until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution, but be mindful of potential degradation with excessive heat.

  • Dilution: If required, dilute the stock solution to the final working concentration by adding it dropwise to the pre-chilled aqueous buffer while vortexing to prevent precipitation.

  • Storage: Store the stock solution at 4°C in the dark. For long-term storage, aliquoting and freezing at -20°C is recommended to avoid repeated freeze-thaw cycles.

Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound cluster_preparation Preparation cluster_dilution Dilution cluster_storage Storage weigh Weigh this compound add_solvent Add Organic Co-Solvent (e.g., Ethanol) weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve add_to_buffer Add Stock to Aqueous Buffer dissolve->add_to_buffer Stock Solution vortex_during Vortex During Addition add_to_buffer->vortex_during store Store at 4°C in the Dark vortex_during->store Final Solution troubleshooting_logic Troubleshooting Logic for Solubility Issues cluster_solutions Potential Solutions start Precipitation Observed? lower_conc Lower Concentration start->lower_conc Yes adjust_ph Adjust pH (Slightly Acidic) start->adjust_ph Yes use_cosolvent Use Co-Solvent start->use_cosolvent Yes add_excipient Add Solubilizing Excipient start->add_excipient Yes no_precipitate Solution is Stable start->no_precipitate No

References

Refining experimental protocols for N-Allylnoriso-LSD to reduce variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental protocols for N-Allylnoriso-LSD and reducing variability in their results.

Frequently Asked Questions (FAQs)

Q1: What is the difference between this compound and N-Allylnor-LSD?

A1: In the context of psychoactive lysergamides, this compound and N-Allylnor-LSD generally refer to the same compound: N(6)-allyl-6-nor-lysergic acid diethylamide. The "iso" prefix typically refers to iso-lysergic acid, a stereoisomer that can form as a byproduct during synthesis or degradation and is considered psychoactively inactive. The primary compound of interest for psychedelic research is the d-lysergic acid diethylamide isomer.

Q2: What are the primary molecular targets of this compound?

A2: As a close analog of LSD, this compound is expected to act primarily as a potent partial agonist at serotonin 5-HT2A receptors.[1] Its psychedelic effects are believed to be mediated through the activation of this receptor and its downstream signaling pathways. It likely also interacts with other serotonin and dopamine receptors, which may modulate its overall pharmacological profile.

Q3: What are the most significant sources of variability in experiments with this compound?

A3: The most significant sources of variability in psychedelic research include:

  • Compound Purity and Stability: Impurities from synthesis or degradation products can alter the compound's potency and effects. Lysergamides are sensitive to light, heat, and oxidative conditions.

  • Dose Accuracy: The high potency of lysergamides means that even minor inaccuracies in weighing or dilution can lead to significant variations in effect.

  • Experimental Subject Variability: Factors such as genetics, age, sex, and physiological state of animal models can influence behavioral and physiological responses.[2]

  • Environmental Factors: The experimental setting, including lighting, noise, and handling procedures, can significantly impact the outcomes of behavioral studies.

  • Data Interpretation: Subjectivity in scoring behavioral assays and the potential for experimenter bias can introduce variability. Proper blinding and standardized scoring protocols are crucial.[3][4]

Q4: How should this compound be stored to ensure its stability?

A4: this compound, like other lysergamides, should be stored in a cool, dark, and dry place. It is best kept in an airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen), and stored at low temperatures (e.g., -20°C) for long-term storage. Solutions should be prepared fresh whenever possible. If solutions must be stored, they should be kept in amber vials at low temperatures.

Troubleshooting Guides

Synthesis and Purification
Issue Possible Cause(s) Recommended Solution(s)
Low yield of N-allylated product Incomplete reaction; Poor quality of starting materials (nor-LSD, allyl halide); Inappropriate reaction conditions (solvent, temperature, base).Ensure starting materials are pure and dry. Optimize reaction conditions: use a polar aprotic solvent like DMF, an appropriate base such as potassium carbonate, and moderate temperature. Consider using a more reactive allyl halide (e.g., allyl iodide).
Presence of multiple spots on TLC, including starting material Incomplete reaction; Side reactions.Increase reaction time or temperature cautiously. Monitor the reaction progress closely using TLC. Purify the crude product using column chromatography or preparative TLC to isolate the desired compound.
Formation of iso-LSD derivatives Exposure to basic conditions or light during workup and purification.Minimize exposure to strong bases and light. Use buffered solutions where appropriate and work in a dimly lit environment or use amber glassware.
In Vitro Experiments (e.g., Receptor Binding Assays)
Issue Possible Cause(s) Recommended Solution(s)
High non-specific binding Radioligand concentration too high; Insufficient washing; Problems with the cell membrane preparation.Optimize radioligand concentration. Increase the number and duration of washing steps. Prepare fresh cell membranes and ensure proper homogenization and centrifugation.
Low specific binding Low receptor density in the tissue preparation; Inactive compound; Incorrect buffer composition.Use a brain region with known high expression of 5-HT2A receptors (e.g., prefrontal cortex). Verify the identity and purity of this compound. Ensure the buffer pH and ionic strength are optimal for receptor binding.
Inconsistent results between replicates Pipetting errors; Inhomogeneous suspension of membranes or beads; Temperature fluctuations.Use calibrated pipettes and ensure thorough mixing of all reagents. Maintain a constant temperature throughout the assay.
In Vivo Experiments (e.g., Behavioral Studies in Rodents)
Issue Possible Cause(s) Recommended Solution(s)
High variability in behavioral responses Inconsistent drug administration (e.g., intraperitoneal vs. subcutaneous); Stressful handling of animals; Environmental disturbances.Standardize the route and procedure of drug administration. Handle animals gently and habituate them to the experimental procedures. Conduct experiments in a quiet and controlled environment.
Lack of dose-dependent effect Dose range is too narrow or not appropriate; Compound degradation.Test a wider range of doses, including lower and higher concentrations. Prepare fresh drug solutions for each experiment and protect them from light.
Tolerance development Repeated administration of the drug.Be aware of the rapid tolerance that develops with serotonergic psychedelics. Allow for an adequate washout period between drug administrations (typically at least 3-4 days).

Experimental Protocols

Synthesis of N(6)-Allyl-Nor-Lysergic Acid Diethylamide

This protocol is adapted from the work of Hoffman and Nichols (1985).[5][6]

  • Demethylation of LSD: Von Braun degradation of d-LSD with cyanogen bromide in refluxing carbon tetrachloride yields the N(6)-cyano compound.

  • Reduction to Nor-LSD: The resulting cyanamide is reduced using zinc and acetic acid to yield nor-LSD.

  • N-Alkylation: The secondary amine (nor-LSD) is then treated with an allyl halide (e.g., allyl bromide or iodide) in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to form the N(6)-allyl derivative.

  • Purification: The resulting diastereomeric mixture can be separated and purified using centrifugal preparative layer chromatography.

In Vivo Head-Twitch Response (HTR) Assay in Mice

The head-twitch response is a behavioral proxy for 5-HT2A receptor activation in rodents.[7]

  • Animals: Male C57BL/6J mice are commonly used.

  • Drug Preparation: Dissolve this compound in sterile saline. Prepare fresh on the day of the experiment and protect from light.

  • Administration: Administer the drug via intraperitoneal (IP) injection.

  • Observation: Following injection, place the mice individually in observation chambers. Record the number of head twitches over a specified period (e.g., 30-60 minutes).

  • Data Analysis: Analyze the data for a dose-dependent effect on the number of head twitches.

Quantitative Data Summary

The following table summarizes the in vivo potency of this compound (referred to as N(6)-allyl-nor-LSD) and related compounds from drug discrimination studies in rats, as reported by Hoffman and Nichols (1985).[5][6]

CompoundED50 (nmol/kg)Potency Ratio (LSD = 1.0)
d-LSD46.41.0
N(6)-allyl-nor-LSD 13.0 3.57
N(6)-ethyl-nor-LSD20.82.23
N(6)-propyl-nor-LSD47.90.97
N(6)-isopropyl-nor-LSD92.50.50
N(6)-butyl-nor-LSD450.00.10

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies s1 d-LSD s2 Demethylation (Von Braun) s1->s2 s3 Nor-LSD s2->s3 s4 N-Allylation s3->s4 s5 Crude Product s4->s5 s6 Purification (Chromatography) s5->s6 s7 Pure this compound s6->s7 iv1 Receptor Binding Assay s7->iv1 iv2 Functional Assays (e.g., Ca2+ flux) s7->iv2 ivv1 Animal Model (e.g., Mouse) s7->ivv1 ivv2 Drug Administration ivv1->ivv2 ivv3 Behavioral Assay (e.g., HTR) ivv2->ivv3 ivv4 Data Analysis ivv3->ivv4

Caption: Experimental workflow for this compound from synthesis to in vivo testing.

signaling_pathway NAL This compound HT2A 5-HT2A Receptor NAL->HT2A binds & activates Gq Gq/11 HT2A->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Effects (Neuronal Excitability, Gene Expression) Ca->Downstream PKC->Downstream

Caption: Simplified 5-HT2A receptor signaling pathway activated by this compound.

References

Improving the accuracy of N-Allylnoriso-LSD quantification in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Allylnoriso-LSD (AL-LAD) Quantification

Welcome to the technical support center for the quantification of this compound (AL-LAD) and related lysergamides in biological samples. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the accuracy and reliability of their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for quantifying AL-LAD in biological samples?

A1: The most prevalent and sensitive method for the quantification of AL-LAD and other LSD analogs in biological matrices (e.g., blood, plasma, urine) is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers high sensitivity and selectivity, which is crucial because AL-LAD and its metabolites are typically present at very low concentrations.[1][3]

Q2: What are the main challenges in AL-LAD quantification?

A2: Researchers face several challenges:

  • Low Concentrations: AL-LAD is potent in small doses, leading to very low concentrations in biological fluids, often in the picogram to nanogram per milliliter range.[1][4]

  • Analyte Stability: Lysergamides, including AL-LAD, can be sensitive to light and temperature, potentially degrading during sample collection, storage, and preparation.[5]

  • Matrix Effects: Co-eluting endogenous components from biological samples like salts, lipids, and proteins can interfere with the ionization of AL-LAD in the mass spectrometer, leading to ion suppression or enhancement and affecting accuracy.[6][7][8][9]

  • Isomeric Separation: Distinguishing AL-LAD from its isomers, such as iso-LSD, requires robust chromatographic separation.[1][10]

Q3: Which sample preparation technique is recommended for AL-LAD analysis?

A3: Solid-Phase Extraction (SPE) is highly recommended for cleaning up complex biological samples like plasma and blood prior to LC-MS/MS analysis.[6][11] SPE provides more effective removal of interfering matrix components compared to simpler methods like protein precipitation (PPT) or direct injection.[6][7] For urine samples, which are typically cleaner, a simple "dilute-and-shoot" approach may be sufficient, although SPE will still yield a cleaner extract.[6] Liquid-Liquid Extraction (LLE) is also a viable and frequently used alternative.[1][12][13]

Q4: How can I minimize the degradation of AL-LAD in my samples?

A4: To ensure analyte stability, follow these guidelines:

  • Storage: Store biological samples at low temperatures (-20°C or -80°C) and protect them from light by using amber vials.[12]

  • Preservatives: For blood and urine collection, using tubes containing a preservative like sodium fluoride (NaF) can help stabilize LSD analogs.[12]

  • Handling: Minimize the exposure of samples and standards to light and elevated temperatures during all preparation steps.

Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of AL-LAD.

Issue 1: Poor Analyte Recovery

Symptom: The signal intensity for AL-LAD is consistently low in your quality control (QC) samples and unknown samples compared to the standards prepared in a clean solvent.

Potential Cause Recommended Solution
Inefficient Extraction Optimize the sample preparation method. If using LLE, experiment with different organic solvents and pH adjustments. For SPE, ensure the chosen cartridge chemistry is appropriate for AL-LAD. A mixed-mode cation exchange sorbent is often effective for basic compounds like lysergamides.
Analyte Degradation As lysergamides can be unstable, ensure samples are protected from light and kept cool during processing.[5] Prepare fresh working solutions and verify the stability of stock solutions.
Incorrect pH The extraction efficiency of AL-LAD is pH-dependent. For LLE or SPE, adjust the sample pH to a basic value (e.g., pH 9-9.5) to ensure the analyte is in its neutral, non-ionized form, which improves extraction into organic solvents.[1]
Issue 2: Significant Matrix Effects

Symptom: You observe high variability in your results, poor precision, and a significant difference in signal response between a standard in solvent and a standard spiked into an extracted blank matrix (ion suppression or enhancement).[8]

Potential Cause Recommended Solution
Co-eluting Matrix Components Improve the sample cleanup procedure. Switching from protein precipitation to a more rigorous technique like SPE can significantly reduce matrix effects.[6][7]
Phospholipid Interference Endogenous phospholipids from plasma are a common cause of ion suppression.[8] Use a phospholipid removal SPE cartridge or modify your LC gradient to separate the analyte from the phospholipid elution zone.
Inadequate Chromatographic Separation Optimize the HPLC/UHPLC method. Adjusting the mobile phase gradient can help separate AL-LAD from interfering matrix components. Ensure the retention time is not too early, as the initial part of the chromatogram often contains the most matrix interferences.[6]
Choice of Ionization Source Electrospray ionization (ESI) is generally more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI).[6][9] If your system allows, testing with an APCI source may mitigate the issue.
Use of Internal Standard Employ a stable isotope-labeled internal standard (SIL-IS), such as LSD-d3. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thereby compensating for signal variations and improving accuracy.[1][11]
Issue 3: Poor Peak Shape or Low Sensitivity

Symptom: Chromatographic peaks for AL-LAD are broad, tailing, or the signal-to-noise ratio is insufficient to achieve the desired limit of quantification (LOQ).

Potential Cause Recommended Solution
Secondary Silanol Interactions Peak tailing for basic compounds like AL-LAD can occur due to interactions with acidic silanol groups on the HPLC column. Use a modern, high-purity silica column with end-capping. Adding a small amount of a competing base (e.g., ammonium formate) or acid (e.g., formic acid) to the mobile phase can improve peak shape.[1][10]
Suboptimal MS/MS Parameters Optimize the mass spectrometer settings for AL-LAD. Perform a tuning infusion of a standard solution to determine the optimal precursor ion, product ions, and collision energy for the Multiple Reaction Monitoring (MRM) transitions.
Sample Reconstitution Solvent The solvent used to reconstitute the final extract after evaporation can affect peak shape. Ensure the reconstitution solvent is compatible with the initial mobile phase conditions to avoid solvent mismatch effects. Reconstituting in a solvent weaker than the mobile phase is ideal.[1]

Experimental Protocols & Data

Below are example protocols and data tables derived from methods used for LSD and its analogs, which can be adapted for AL-LAD quantification.

Table 1: Example Sample Preparation Protocols
Method Matrix Procedure Recovery Reference
Solid-Phase Extraction (SPE) Blood, Plasma, Urine1. Condition a mixed-mode SPE cartridge. 2. Load the pre-treated sample. 3. Wash with an acidic buffer and an organic solvent. 4. Elute with a basic organic solvent mixture. 5. Evaporate and reconstitute.>80%[11]
Liquid-Liquid Extraction (LLE) Serum, Urine, Blood1. Add internal standard (e.g., LSD-d3) to 2 mL of sample. 2. Add 1 mL of pH 9.5 carbonate buffer. 3. Add 8 mL of dichloromethane-isopropanol (95:5). 4. Vortex, centrifuge, and collect the organic layer. 5. Evaporate and reconstitute in 25 µL of mobile phase.60-107%[1][13]
Table 2: Example LC-MS/MS Parameters
Parameter Condition Reference
Column Reversed-phase C18 or Cyano (CN) column (e.g., 150 x 2.0 mm, 3µm)[10]
Mobile Phase A 0.1% Formic Acid or 2mM Ammonium Formate in Water[1][10]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid[10]
Flow Rate 0.2 - 0.4 mL/min[10]
Ionization Mode Positive Electrospray Ionization (ESI+)[1][11]
MRM Transitions Precursor and product ions must be optimized. For LSD (similar structure), common transitions are 324 -> 223 and 324 -> 208. AL-LAD would have a different precursor mass.[14]
Internal Standard LSD-d3[1][11]
Table 3: Method Performance Comparison for LSD Analogs
Method Matrix LOQ (ng/mL) Precision (%RSD) Reference
Automated SPE LC-MS/MS Blood, Urine0.05< 4.5%[11]
LLE LC-MS/MS Blood, Urine, Vitreous Humor0.02< 8.5%[13]
Turboflow LC-MS/MS Plasma0.05< 7.3%[4]
UHPLC-MS/MS Blood, Urine, Plasma, Serum0.0005 (0.5 pg/mL)< 15.8%[12]

Visualized Workflows and Logic

General Analytical Workflow

G cluster_pre Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_post Data Processing Sample Biological Sample (Blood, Plasma, Urine) ISTD Add Internal Standard (e.g., LSD-d3) Sample->ISTD Step 1 Prep Sample Pre-treatment (e.g., pH adjustment) ISTD->Prep Step 2 Extraction Extraction (SPE or LLE) Prep->Extraction Step 3 Evap Evaporation (under Nitrogen) Extraction->Evap Step 4 Recon Reconstitution Evap->Recon Step 5 Inject LC-MS/MS Injection Recon->Inject Step 6 LC Chromatographic Separation Inject->LC Step 7 MS MS/MS Detection (MRM Mode) LC->MS Step 8 Data Data Acquisition MS->Data Step 9 Quant Quantification (Peak Integration) Data->Quant Step 10 Report Final Report Quant->Report Step 11

Caption: Standard workflow for AL-LAD quantification in biological samples.

Troubleshooting Logic for Matrix Effects

G Start High Variability or Inaccurate QC Results? CheckME Assess Matrix Effect: Compare post-extraction spike vs. neat standard. Start->CheckME ME_Present Is Matrix Effect >15%? CheckME->ME_Present ImproveCleanup Improve Sample Cleanup ME_Present->ImproveCleanup Yes ModifyLC Modify LC Method ME_Present->ModifyLC Yes OtherIssue Investigate Other Issues: (e.g., Instrument Stability, Standard Preparation) ME_Present->OtherIssue No SwitchToSPE Switch from PPT/LLE to SPE ImproveCleanup->SwitchToSPE OptimizeSPE Optimize SPE Wash/Elute Steps ImproveCleanup->OptimizeSPE UseIS Use Stable Isotope-Labeled Internal Standard (SIL-IS) SwitchToSPE->UseIS OptimizeSPE->UseIS ChangeGrad Adjust Gradient to Separate from Interferences ModifyLC->ChangeGrad ChangeCol Use Different Column Chemistry ModifyLC->ChangeCol ChangeGrad->UseIS ChangeCol->UseIS

Caption: Decision tree for troubleshooting matrix effects in bioanalysis.

Solid-Phase Extraction (SPE) Steps

G Condition 1. Condition Sorbent (e.g., Methanol then Water) Load 2. Load Sample (Analyte Binds to Sorbent) Condition->Load Wash 3. Wash Sorbent (Remove Interferences) Load->Wash Elute 4. Elute Analyte (Collect Clean Extract) Wash->Elute

Caption: The four fundamental steps of Solid-Phase Extraction (SPE).

References

Technical Support Center: N-Allylnoriso-LSD Experimental Data Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Allylnoriso-LSD. The information is designed to address common challenges encountered during experimental data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of this compound?

A1: While specific data for this compound is limited, based on its structural similarity to other lysergamides like LSD and AL-LAD, its primary molecular targets are expected to be serotonin receptors, particularly the 5-HT₂A receptor.[1][2][3] The psychedelic effects of lysergamides are primarily mediated through the activation of 5-HT₂A receptors.[1][4][5] It is also likely to exhibit affinity for other serotonin receptor subtypes (e.g., 5-HT₁A, 5-HT₂B, 5-HT₂C) and potentially dopamine receptors, though likely with lower affinity.[2][3]

Q2: How does the potency of this compound compare to LSD?

Q3: What are some common challenges in the analytical characterization of this compound?

A3: Researchers may face challenges with the analytical characterization of this compound, including:

  • Isomeric Differentiation: Distinguishing between different isomers can be difficult, which is a common issue with lysergamides.[1]

  • Thermal Instability: Similar to other LSD analogs, this compound may be susceptible to degradation in the injection port of a gas chromatograph.[7]

  • Solvent Choice: The choice of solvent can significantly impact the sensitivity and stability of the compound during analysis.[1]

Troubleshooting Guides

Issue 1: Inconsistent Receptor Binding Affinity (Ki) Values

Potential Cause:

  • Variability in experimental conditions (e.g., radioligand concentration, incubation time, temperature).

  • Degradation of the compound.

  • Issues with membrane preparation.

Troubleshooting Steps:

  • Standardize Protocol: Ensure all experimental parameters are consistent across assays. Refer to established protocols for lysergamide receptor binding assays.

  • Verify Compound Integrity: Use freshly prepared solutions of this compound and verify its purity and concentration using appropriate analytical techniques like LC-MS.[7]

  • Quality Control of Membranes: Regularly check the quality and receptor density of your cell membrane preparations.

  • Run Controls: Always include a known standard, such as LSD, in your assays for comparison.

Issue 2: High Variability in Functional Assay Results (e.g., Calcium Flux, IP-1 Accumulation)

Potential Cause:

  • Cell line instability or passage number variation.

  • Receptor desensitization.

  • Compound precipitation in assay buffer.

Troubleshooting Steps:

  • Cell Line Maintenance: Use a consistent and low passage number of the cell line expressing the target receptor.

  • Optimize Incubation Times: Minimize pre-incubation times to reduce the risk of receptor desensitization.

  • Solubility Check: Visually inspect for any precipitation of this compound in the assay buffer and consider using a solubility-enhancing agent if necessary.

  • Dose-Response Curve Analysis: Ensure a full dose-response curve is generated to accurately determine EC₅₀ and Emax values.

Issue 3: Difficulty Correlating In Vitro Data with In Vivo Behavioral Effects

Potential Cause:

  • Pharmacokinetic Properties: Poor bioavailability, rapid metabolism, or inability to cross the blood-brain barrier can lead to a disconnect between in vitro potency and in vivo effects.

  • Off-Target Effects: The compound may interact with other receptors in vivo that were not assessed in vitro.

  • Metabolite Activity: Active metabolites may contribute to the observed in vivo effects.

Troubleshooting Steps:

  • Pharmacokinetic Studies: Conduct pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[8][9][10][11]

  • Expanded Receptor Screening: Profile this compound against a broader panel of receptors to identify potential off-target interactions.

  • Metabolite Identification and Profiling: Identify major metabolites and test their activity at the primary and off-target receptors.[12]

Data Presentation

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Lysergamides

Compound5-HT₂A5-HT₂B5-HT₂C5-HT₁AD₂
LSD1.14.91.31.22.4
AL-LADData not availableData not availableData not availableData not availableData not available
This compound Expected to be similar to or slightly lower than LSD Expected to be similar to or slightly lower than LSD Expected to be similar to or slightly lower than LSD Expected to be similar to or slightly lower than LSD Expected to be similar to or slightly lower than LSD

Note: Data for LSD is sourced from the IUPHAR/BPS Guide to PHARMACOLOGY. Data for AL-LAD and this compound is not available in the provided search results and is presented as an expected trend based on structural similarities.

Table 2: Comparative In Vivo Potency (ED₅₀) in Rodent Head-Twitch Response (HTR) Assay

CompoundED₅₀ (nmol/kg)
LSD132.8
AL-LAD174.9
This compound Potentially lower than LSD (higher potency)

Note: Data for LSD and AL-LAD is from a study in mice.[1] The value for this compound is a prediction based on structure-activity relationships of similar compounds.[6]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for 5-HT₂A Receptor Affinity

  • Materials:

    • Cell membranes expressing human 5-HT₂A receptors.

    • Radioligand (e.g., [³H]ketanserin).

    • This compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Scintillation cocktail and vials.

    • Microplate and filter mats.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well microplate, add assay buffer, cell membranes, radioligand, and either vehicle or this compound at various concentrations.

    • Incubate at a specified temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through filter mats.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filter mats in scintillation vials with scintillation cocktail.

    • Quantify the bound radioactivity using a scintillation counter.

    • Calculate Ki values using the Cheng-Prusoff equation.

Protocol 2: In Vitro Functional Assay - Calcium Flux

  • Materials:

    • CHO-K1 or HEK293 cells stably expressing the human 5-HT₂A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • This compound.

    • Positive control (e.g., serotonin or LSD).

    • Fluorescence plate reader.

  • Procedure:

    • Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Prepare serial dilutions of this compound and the positive control.

    • Use the fluorescence plate reader to measure the baseline fluorescence.

    • Add the different concentrations of this compound or control to the wells.

    • Immediately begin measuring the fluorescence intensity over time to detect changes in intracellular calcium concentration.

    • Analyze the data to generate dose-response curves and calculate EC₅₀ and Emax values.

Mandatory Visualization

Serotonin_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound 5-HT2A_Receptor 5-HT2A Receptor This compound->5-HT2A_Receptor Binds to Gq_Protein Gq Protein 5-HT2A_Receptor->Gq_Protein Activates PLC PLC Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Ca2+ Release IP3->Ca2_Release Induces PKC_Activation PKC Activation DAG->PKC_Activation Activates Downstream_Effects Downstream Cellular Effects Ca2_Release->Downstream_Effects PKC_Activation->Downstream_Effects

Caption: Presumed primary signaling pathway of this compound via the 5-HT₂A receptor.

Experimental_Workflow Start Start: Compound Synthesis & Purification Analytical_Characterization Analytical Characterization (LC-MS, NMR) Start->Analytical_Characterization In_Vitro_Assays In Vitro Assays Analytical_Characterization->In_Vitro_Assays Receptor_Binding Receptor Binding (Ki determination) In_Vitro_Assays->Receptor_Binding Functional_Assays Functional Assays (EC50, Emax) In_Vitro_Assays->Functional_Assays Data_Analysis_1 Data Analysis & Interpretation Receptor_Binding->Data_Analysis_1 Functional_Assays->Data_Analysis_1 In_Vivo_Studies In Vivo Studies Data_Analysis_1->In_Vivo_Studies Pharmacokinetics Pharmacokinetics (ADME) In_Vivo_Studies->Pharmacokinetics Behavioral_Assays Behavioral Assays (e.g., HTR) In_Vivo_Studies->Behavioral_Assays Data_Analysis_2 Data Analysis & Interpretation Pharmacokinetics->Data_Analysis_2 Behavioral_Assays->Data_Analysis_2 Conclusion Conclusion: Structure-Activity Relationship Data_Analysis_2->Conclusion

Caption: General experimental workflow for the characterization of this compound.

References

Method refinement for consistent results in N-Allylnoriso-LSD studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in their N-Allylnoriso-LSD experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, handling, and experimental use of this compound.

1. Synthesis and Purification

Issue Potential Cause Recommended Solution
Low yield during synthesis Incomplete reaction; degradation of starting materials or product.Ensure all reagents are fresh and of high purity. Optimize reaction times and temperatures based on the detailed protocol. Use an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
Impure final product Inefficient purification; presence of isomers or byproducts.Utilize preparative layer chromatography (PLC) or high-performance liquid chromatography (HPLC) for purification. Use appropriate solvent systems to achieve good separation of this compound from impurities. Confirm purity using analytical HPLC and characterize using NMR and mass spectrometry.
Diastereomer separation difficulties Similar physicochemical properties of diastereomers.Centrifugal preparative layer chromatography (CPLC) has been shown to be effective for separating diastereomers of N(6)-alkylated norlysergic acid diethylamides.[1]

2. Handling and Storage

Issue Potential Cause Recommended Solution
Compound degradation over time Exposure to light, heat, or non-neutral pH.[2]Store this compound in a cool, dark, and dry place, preferably in an amber vial under an inert atmosphere. For long-term storage, consider temperatures at or below -20°C. Prepare solutions fresh for each experiment.
Epimerization to iso-N-Allylnoriso-LSD Prolonged exposure to heat, especially under alkaline conditions.[2]Maintain neutral or slightly acidic pH for solutions. Avoid high temperatures during storage and experimental procedures. The addition of a chelating agent like EDTA can help prevent catalysis of degradation by trace metal ions.[2]
Inconsistent solution concentrations Adsorption to container surfaces; inaccurate weighing of small quantities.Use silanized glassware or low-adhesion polypropylene tubes. For preparing stock solutions, use a calibrated analytical balance and dissolve in a suitable, high-purity solvent.

3. Receptor Binding Assays

Issue Potential Cause Recommended Solution
High non-specific binding Radioligand sticking to filters or tubes; inappropriate blocking agents.Pre-soak filters in a blocking agent (e.g., 0.5% polyethyleneimine). Use low-adhesion microplates and pipette tips. Optimize the concentration of the blocking agent in the assay buffer (e.g., bovine serum albumin).
Low specific binding Degraded radioligand or compound; insufficient receptor concentration; incorrect incubation time or temperature.Check the purity of the radioligand and this compound. Optimize receptor concentration and incubation time to reach equilibrium. Perform assays at a consistent, optimized temperature.
High variability between replicates Pipetting errors; inconsistent washing steps.Use calibrated pipettes and practice consistent pipetting techniques. Ensure uniform and rapid washing of filters to terminate the binding reaction consistently.
Assay window is too small Suboptimal assay conditions.Optimize all assay parameters, including buffer composition (pH, ionic strength), incubation time and temperature, and receptor and radioligand concentrations.

4. Functional Assays

Issue Potential Cause Recommended Solution
No or low cellular response Poor cell health; low receptor expression; compound degradation in media.Ensure cells are healthy and in the logarithmic growth phase. Verify receptor expression levels using a validated method. Assess the stability of this compound in the cell culture media over the experiment's duration.
High background signal Constitutive receptor activity; assay reagent interference.Use an appropriate antagonist to determine the level of receptor-independent signal. Test for interference of assay components with the detection system.
Inconsistent dose-response curves Compound precipitation at high concentrations; variability in cell density.Check the solubility of this compound in the assay buffer. Ensure a uniform cell density in all wells by proper cell suspension mixing before and during plating.

Frequently Asked Questions (FAQs)

Q1: What is the expected potency of this compound compared to LSD?

A1: In vivo studies in rats using a two-lever drug discrimination assay have shown that this compound is approximately 2-3 times more potent than d-LSD tartrate.[3][4]

Q2: At which receptors does this compound primarily act?

A2: this compound, as an analog of LSD, is expected to have a high affinity for serotonin 5-HT₂ receptor subtypes, particularly 5-HT₂ₐ, which is the primary target for the hallucinogenic effects of lysergamides.[4] It is also likely to interact with other serotonin receptor subtypes (e.g., 5-HT₁), as well as dopamine and adrenergic receptors.

Q3: What are the key considerations for storing this compound to maintain its integrity?

A3: this compound is susceptible to degradation by light, heat, and non-neutral pH. It should be stored in a cool, dark place in a tightly sealed container, preferably under an inert gas. For long-term storage, refrigeration or freezing is recommended. Solutions should be prepared fresh and protected from light.[2] The presence of trace metal ions can catalyze decomposition, which can be mitigated by the addition of EDTA.[2]

Q4: What analytical methods are suitable for determining the purity and concentration of this compound?

A4: High-performance liquid chromatography (HPLC) with UV or fluorescence detection is a common and reliable method for quantifying this compound and assessing its purity.[5][6] Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for structural confirmation and identification of impurities.[7]

Q5: Are there any specific safety precautions for handling this compound?

A5: this compound is a potent psychoactive compound and should be handled with extreme caution in a controlled laboratory setting. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times. All work should be conducted in a well-ventilated area or a fume hood. Researchers should be aware of and comply with all institutional and governmental regulations regarding the handling of controlled substances.

Experimental Protocols

Detailed Methodology for N(6)-allyl norlysergic acid N,N-diethylamide (this compound) Synthesis

This protocol is adapted from the synthesis of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives.[1]

  • Von Braun Degradation of LSD: d-Lysergic acid diethylamide (LSD) is reacted with cyanogen bromide in refluxing carbon tetrachloride to yield the N(6)-cyano compound.

  • Reduction of the Cyanamide: The resulting N(6)-cyano compound is subjected to reduction with zinc and acetic acid to yield norlysergic acid N,N-diethylamide.

  • N-Alkylation: The secondary amine (norlysergic acid N,N-diethylamide) is treated with allyl bromide in the presence of potassium carbonate in dimethylformamide (DMF) to form this compound as a mixture of diastereomers.

  • Purification: The diastereomers are separated using centrifugal preparative layer chromatography (CPLC) to yield the pure this compound isomers.

General Radioligand Receptor Binding Assay Protocol

This is a general protocol that should be optimized for the specific receptor and radioligand being used.

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the target receptor (e.g., 5-HT₂ₐ). Homogenize the cells or tissue in an appropriate buffer and centrifuge to pellet the membranes. Wash the membranes and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add assay buffer, the radioligand (e.g., [³H]-ketanserin for 5-HT₂ₐ receptors), and either buffer (for total binding), a saturating concentration of a non-labeled competing ligand (for non-specific binding), or varying concentrations of this compound.

  • Incubation: Add the membrane preparation to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the inhibition constant (Ki) for this compound by fitting the data to a one-site competition model using non-linear regression analysis.

Data Presentation

Table 1: In Vivo Potency of this compound and Related Compounds in a Rat Drug Discrimination Assay

CompoundED₅₀ (nmol/kg)Potency Relative to LSD
d-LSD185.51.0
This compound ~60-90~2-3
N-Ethylnoriso-LSD~60-90~2-3
N-Propylnoriso-LSD~185~1.0
N-Isopropylnoriso-LSD~370~0.5
N-Butylnoriso-LSD~1850~0.1

Data adapted from Hoffman & Nichols, 1985.[3]

Table 2: Receptor Binding Affinities (Ki, nM) of LSD and Related Compounds at Serotonin Receptors

Compound5-HT₁ₐ5-HT₂ₐ5-HT₂C
LSD1.22.11.3
This compound Data not availableExpected high affinityData not available
N-Ethylnoriso-LSDData not availableExpected high affinityData not available

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_experiment Experimental Assays cluster_data Data Analysis synthesis Synthesis of This compound purification Purification (PLC/HPLC) synthesis->purification analysis Purity & Identity (HPLC, NMR, MS) purification->analysis binding Receptor Binding Assay analysis->binding functional Functional Assay analysis->functional binding_data Determine Ki binding->binding_data functional_data Determine EC50/IC50 functional->functional_data

Caption: Experimental workflow for this compound studies.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NAL This compound receptor 5-HT2A Receptor NAL->receptor Agonist Binding g_protein Gq/11 receptor->g_protein Activation plc PLC g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc PKC Activation dag->pkc cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Caption: Postulated 5-HT2A receptor signaling pathway for this compound.

troubleshooting_logic start Inconsistent Experimental Results check_compound Verify Compound Purity and Stability start->check_compound check_protocol Review Experimental Protocol start->check_protocol check_reagents Check Reagent Quality and Concentrations start->check_reagents check_equipment Calibrate and Validate Equipment start->check_equipment outcome_good Results Consistent check_compound->outcome_good Issue Resolved outcome_bad Continue Troubleshooting check_compound->outcome_bad Issue Persists check_protocol->outcome_good Issue Resolved check_protocol->outcome_bad Issue Persists check_reagents->outcome_good Issue Resolved check_reagents->outcome_bad Issue Persists check_equipment->outcome_good Issue Resolved check_equipment->outcome_bad Issue Persists

Caption: A logical approach to troubleshooting inconsistent results.

References

Best practices for the safe handling and storage of N-Allylnoriso-LSD

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: N-Allylnoriso-LSD is a potent research chemical. This document is intended for researchers, scientists, and drug development professionals and should be used in conjunction with a thorough risk assessment and consultation with your institution's Environmental Health and Safety (EHS) department. The information provided here is based on available data for this compound and related lysergamides and is not a substitute for a manufacturer-provided Safety Data Sheet (SDS).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (also known as AL-LAD or 6-allyl-6-nor-lysergic acid diethylamide) is a synthetic lysergamide and an analog of lysergic acid diethylamide (LSD). It is a potent psychoactive compound used in preclinical research to investigate the serotonergic system.

Q2: What are the primary hazards associated with this compound?

A2: Due to its high potency, the primary hazards are associated with accidental exposure, which can lead to potent and long-lasting psychoactive effects. As with many research chemicals, comprehensive toxicological data is limited. Therefore, it should be handled as a highly potent compound with unknown long-term effects.

Q3: What are the general storage recommendations for this compound?

A3: this compound should be stored in a cool, dark, and dry place. For long-term storage, freezing at -20°C is recommended to minimize degradation. It should be stored in a tightly sealed container, preferably made of amber glass or non-transparent polyethylene, to protect it from light and moisture.

Q4: Is a Safety Data Sheet (SDS) available for this compound?

A4: A specific, publicly available SDS for this compound is not readily found. It is crucial to request an SDS from your chemical supplier. In the absence of a specific SDS, researchers should adhere to the safety precautions for handling highly potent compounds.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or unexpected experimental results Compound Degradation: this compound is susceptible to degradation from light, heat, and exposure to certain solvents.- Verify Storage Conditions: Ensure the compound has been stored at -20°C in a dark, airtight container. - Use Fresh Solutions: Prepare solutions immediately before use. - Solvent Selection: Avoid using alcoholic solvents like methanol for prolonged storage or in analytical techniques involving high temperatures (e.g., GC-MS), as this can cause hydrolysis to LSD.[1] Acetonitrile is a more suitable solvent for analysis.
Low purity or presence of related compounds in analysis Hydrolysis: The N-allyl group can be susceptible to hydrolysis, especially under acidic or basic conditions, or at elevated temperatures.- Control pH: Maintain neutral pH in solutions where possible. - Analytical Method: Use analytical techniques that do not involve high temperatures, such as HPLC with UV or MS detection, instead of GC-MS.[1]
Difficulty in accurately weighing small quantities High Potency: The small amounts of material required for experiments can be challenging to handle and weigh accurately.- Use a Calibrated Microbalance: Ensure the balance is in a draft-free enclosure. - Serial Dilution: Prepare a stock solution and then perform serial dilutions to achieve the desired final concentration. This is generally safer and more accurate than weighing sub-milligram quantities.
Potential for personnel exposure Improper Handling Techniques: Inadequate containment or personal protective equipment (PPE).- Engineering Controls: Handle all solid forms and concentrated solutions of this compound in a certified chemical fume hood, a ventilated laminar flow enclosure, or a glove box. - Appropriate PPE: Wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile). For handling powders, a respirator may be necessary.

Data Presentation

Table 1: Summary of Storage Conditions and Stability for this compound and Related Lysergamides

Condition Temperature Container Duration Stability Outcome Reference
Long-term Storage-20°CAmber, airtight vial> 30 daysStable[2]
Short-term Storage4°CAmber, airtight vialUp to 30 daysGenerally stable[2]
Room Temperature25°CAmber, airtight vialUp to 30 daysPotential for degradation[2]
Exposure to LightVariousTransparent containerVariableSignificant degradation[2]
In Methanol (at high temp)GC Injector PortN/AMinutesHydrolysis to LSD observed for similar compounds[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Safety Precautions: Perform all operations in a chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Weighing: Tare a clean, amber glass vial on a calibrated analytical balance. Carefully add the desired amount of this compound powder to the vial and record the exact weight.

  • Solvation: Using a calibrated pipette, add the required volume of a suitable solvent (e.g., HPLC-grade acetonitrile) to the vial to achieve the desired stock concentration.

  • Dissolution: Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

  • Storage: Store the stock solution at -20°C in the dark.

Protocol 2: General Procedure for In Vitro Bioassays
  • Thaw Stock Solution: Allow the stock solution of this compound to warm to room temperature.

  • Serial Dilution: In a chemical fume hood, perform serial dilutions of the stock solution using the appropriate assay buffer to achieve the desired final concentrations for your experiment.

  • Assay Plate Preparation: Add the diluted this compound solutions to the appropriate wells of your assay plate (e.g., a 96-well plate containing cells or receptor preparations).

  • Incubation: Incubate the plate under the conditions specified for your particular assay (e.g., temperature, CO2 levels, and duration).

  • Data Acquisition: Following incubation, measure the experimental endpoint using a plate reader or other appropriate instrumentation.

  • Decontamination and Disposal: Decontaminate all disposable materials (e.g., pipette tips, plates) with a suitable method (e.g., bleach solution) before disposal as hazardous waste.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Handling cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment weigh Weighing in Fume Hood dissolve Dissolution in Solvent weigh->dissolve store Store at -20°C dissolve->store dilute Serial Dilution store->dilute assay In Vitro / In Vivo Assay dilute->assay data Data Acquisition assay->data decon Decontamination data->decon dispose Waste Disposal decon->dispose

Caption: A flowchart of the general experimental workflow for handling this compound.

troubleshooting_logic Troubleshooting Inconsistent Results start Inconsistent Results check_storage Check Storage Conditions (-20°C, Dark, Airtight) start->check_storage check_solution Check Solution Age (Use Freshly Prepared) check_storage->check_solution OK degradation Compound Degradation Likely check_storage->degradation Not OK check_solvent Check Solvent Type (Avoid Methanol at High Temp) check_solution->check_solvent OK check_solution->degradation Not OK check_solvent->degradation Not OK rerun Re-run Experiment with New Sample/Solution check_solvent->rerun OK degradation->rerun

Caption: A logic diagram for troubleshooting inconsistent experimental results.

References

Validation & Comparative

N-Allylnoriso-LSD: A Comparative Guide to its Efficacy as a Serotonin Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-Allylnoriso-LSD (also known as AL-LAD), a lysergamide and analog of LSD, and its efficacy as a serotonin receptor agonist. The following sections present quantitative data on its binding affinity and functional potency in comparison to other notable serotonin receptor agonists, detailed experimental protocols for the cited assays, and visualizations of key signaling pathways.

Comparative Analysis of Serotonin Receptor Agonists

The efficacy of this compound and other selected serotonin receptor agonists is summarized below. The data includes binding affinities (Ki) and functional potencies (EC50) at various serotonin (5-HT) receptor subtypes. Lower Ki values indicate higher binding affinity, while lower EC50 values indicate greater potency in eliciting a functional response.

CompoundReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
This compound (AL-LAD) 5-HT1AData Not AvailableData Not Available
5-HT2AData Not AvailableData Not Available
5-HT2CData Not AvailableData Not Available
LSD 5-HT1A1.1-
5-HT2A2.97.2 (PI Hydrolysis)
5-HT2B4.9-
5-HT2C2327 (PI Hydrolysis)
5-HT62.3-
Psilocin 5-HT1A100-
5-HT2A610 (Calcium Flux)[1]
5-HT2C14-
Lisuride 5-HT1A0.5-
5-HT2A-17 (PI Hydrolysis)
5-HT2C-94 (PI Hydrolysis)

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize serotonin receptor agonists.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the affinity of a test compound (e.g., this compound) for a specific serotonin receptor subtype.

Materials:

  • Cell membranes expressing the target human serotonin receptor.

  • A specific radioligand for the target receptor (e.g., [³H]ketanserin for 5-HT2A).

  • Test compound at various concentrations.

  • A non-specific binding agent (e.g., a high concentration of an unlabeled antagonist like mianserin for 5-HT2A).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 4 mM CaCl2 and 0.1% ascorbic acid.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For determining non-specific binding, a high concentration of an unlabeled ligand is used instead of the test compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 27°C) for a sufficient time to reach binding equilibrium (typically 60 minutes).

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays

These assays measure the ability of a compound to activate the receptor and elicit a downstream cellular response.

1. Calcium Flux Assay (for Gq-coupled receptors like 5-HT2A and 5-HT2C)

Objective: To determine the functional potency (EC50) of a test compound in activating Gq-coupled serotonin receptors.

Materials:

  • Cells stably expressing the target serotonin receptor (e.g., HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound at various concentrations.

  • A fluorescence microplate reader capable of kinetic reading.

Procedure:

  • Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom microplate and allow them to adhere overnight.

  • Dye Loading: Remove the growth medium and add the calcium-sensitive dye loading solution to the cells. Incubate for 30-60 minutes at 37°C.

  • Compound Addition: Prepare serial dilutions of the test compound.

  • Measurement: Place the plate in the fluorescence microplate reader and measure the baseline fluorescence. Add the different concentrations of the test compound to the wells and immediately begin kinetic reading of fluorescence intensity (typically for 1-2 minutes).

  • Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined by plotting the peak fluorescence response against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

2. cAMP Assay (for Gi-coupled receptors like 5-HT1A)

Objective: To determine the functional potency (EC50) of a test compound in inhibiting adenylyl cyclase activity through Gi-coupled serotonin receptors.

Materials:

  • Cells stably expressing the target serotonin receptor (e.g., CHO-K1 cells).

  • Forskolin (an adenylyl cyclase activator).

  • Test compound at various concentrations.

  • A cAMP detection kit (e.g., LANCE Ultra cAMP kit).

  • A microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

Procedure:

  • Cell Stimulation: In a 384-well plate, incubate the cells with varying concentrations of the test compound in the presence of a fixed concentration of forskolin for a defined period (e.g., 30 minutes). Forskolin stimulates cAMP production, and an agonist for a Gi-coupled receptor will inhibit this stimulation.

  • cAMP Detection: Lyse the cells and add the detection reagents from the cAMP kit according to the manufacturer's protocol. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.

  • Measurement: After an incubation period, measure the signal (e.g., TR-FRET ratio) using a microplate reader.

  • Data Analysis: The decrease in signal is proportional to the amount of cAMP produced. The EC50 value for the inhibition of forskolin-stimulated cAMP production is determined by plotting the response against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways for major serotonin receptor subtypes and a typical experimental workflow for determining agonist efficacy.

G cluster_receptor 5-HT1A Receptor Signaling Agonist Agonist Receptor 5-HT1A Receptor Agonist->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits (αi) K_channel GIRK Channel G_protein->K_channel Opens (βγ) cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Causes PKA Protein Kinase A cAMP->PKA Inhibits

Caption: 5-HT1A Receptor Signaling Pathway

G cluster_receptor 5-HT2A/2C Receptor Signaling Agonist Agonist Receptor 5-HT2A/2C Receptor Agonist->Receptor Binds G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C G_protein->PLC Activates (αq) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates

Caption: 5-HT2A/2C Receptor Signaling Pathway

G cluster_workflow Experimental Workflow for Agonist Efficacy start Start: Select Compound and Receptor binding Radioligand Binding Assay start->binding functional Functional Assay (e.g., Calcium Flux, cAMP) start->functional data_analysis Data Analysis binding->data_analysis functional->data_analysis ki Determine Ki (Binding Affinity) data_analysis->ki ec50 Determine EC50 (Functional Potency) data_analysis->ec50 comparison Compare with other Agonists ki->comparison ec50->comparison conclusion Conclusion on Efficacy comparison->conclusion

Caption: Experimental Workflow for Agonist Efficacy

References

Comparative Analysis of N-Allylnoriso-LSD Cross-Reactivity with Neurotransmitter Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the receptor cross-reactivity profile of N-Allylnoriso-LSD, also known as AL-LAD or N(6)-allyl-norlysergic acid N,N-diethylamide. The information is intended for researchers, scientists, and drug development professionals interested in the pharmacological characteristics of this lysergamide derivative. This document summarizes available quantitative data, details experimental methodologies, and visualizes key pathways and workflows to facilitate a comprehensive understanding of its interactions with various neurotransmitter systems.

Introduction

This compound is a psychedelic compound of the lysergamide class, structurally related to lysergic acid diethylamide (LSD). Understanding its binding affinities and functional activities at a range of neurotransmitter receptors is crucial for elucidating its pharmacological mechanism of action, potential therapeutic applications, and off-target effects. This guide compiles and compares the available data on the cross-reactivity of this compound with a focus on serotonin and dopamine receptors, for which the most robust data exists.

Quantitative Receptor Binding and Functional Data

The following table summarizes the known binding affinities (Ki or K0.5) and functional potencies (ED50) of this compound at various neurotransmitter receptors. For comparison, data for LSD is also included where available, as it serves as the prototypical compound in this class.

Receptor SubtypeLigandBinding Affinity (Kᵢ/K₀.₅, nM)Functional AssayPotency (ED₅₀, nmol/kg)SpeciesReference
Serotonin 5-HT₂A This compound3.4 - 8.1Head-Twitch Response174.9Mouse[1][2]
LSD-Head-Twitch Response132.8Mouse[1][2]
Dopamine D₁ This compound189---[3]
Dopamine D₂ This compound12.3---[3]
- This compound-Drug Discrimination13Rat[3]
LSD-Drug Discrimination46Rat[3]

Kᵢ: Inhibitory constant; K₀.₅: Half-maximal inhibitory concentration; ED₅₀: Half-maximal effective dose.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the data.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. These experiments typically involve the use of cell membranes expressing the receptor of interest and a radiolabeled ligand that is known to bind to that receptor.

General Protocol:

  • Membrane Preparation: Tissues or cells expressing the target receptor (e.g., rat frontal cortex for 5-HT₂A receptors) are homogenized and centrifuged to isolate the cell membranes. The final membrane pellet is resuspended in a suitable buffer.

  • Binding Reaction: The membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A receptors) and varying concentrations of the unlabeled test compound (this compound or LSD).

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a set period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed to remove any unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibitory constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Head-Twitch Response (HTR) Assay in Mice

The head-twitch response in rodents is a behavioral proxy for 5-HT₂A receptor activation and is commonly used to assess the in vivo potency of serotonergic hallucinogens.[4][5]

Experimental Workflow:

HTR_Workflow cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration cluster_observation Behavioral Observation cluster_data_analysis Data Analysis animal Male C57BL/6J Mice acclimation Acclimation to Housing Conditions animal->acclimation drug This compound or Vehicle (i.p.) acclimation->drug observation_chamber Observation in a Clear Chamber drug->observation_chamber recording Video Recording or Magnetometer observation_chamber->recording counting Quantification of Head Twitches recording->counting dose_response Dose-Response Curve Generation counting->dose_response ed50 ED₅₀ Calculation dose_response->ed50

Caption: Workflow for the Head-Twitch Response Assay.

Drug Discrimination Assay in Rats

Drug discrimination assays are used to assess the subjective effects of a drug by training animals to distinguish between the effects of a known drug and a vehicle. The ability of a novel compound to substitute for the training drug is then evaluated.[6][7]

Experimental Workflow:

Drug_Discrimination_Workflow cluster_training Training Phase cluster_testing Testing Phase cluster_analysis Data Analysis rats Rats training Training to Discriminate LSD from Saline rats->training lever_press Reinforcement for Correct Lever Press training->lever_press test_drug Administration of this compound lever_press->test_drug lever_selection Observation of Lever Selection test_drug->lever_selection substitution Determination of % Drug-Appropriate Responding lever_selection->substitution potency Calculation of ED₅₀ for Substitution substitution->potency

Caption: Workflow for the Drug Discrimination Assay.

Signaling Pathways

This compound, like LSD, is known to be a potent agonist at the serotonin 5-HT₂A receptor, which is a G-protein coupled receptor (GPCR). Activation of this receptor initiates a cascade of intracellular signaling events. The primary signaling pathway associated with 5-HT₂A receptor activation involves the Gq/11 protein, leading to the activation of phospholipase C (PLC).

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ligand This compound receptor 5-HT₂A Receptor ligand->receptor g_protein Gq/11 receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP₂ plc->pip2 ip3 IP₃ pip2->ip3 cleavage dag DAG pip2->dag cleavage ca_release Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc downstream Downstream Effects ca_release->downstream pkc->downstream

Caption: 5-HT₂A Receptor Signaling Pathway.

Conclusion

The available data indicates that this compound is a potent serotonergic and dopaminergic agent. Its high affinity for the 5-HT₂A receptor and its potency in the head-twitch response and drug discrimination assays are consistent with its classification as a psychedelic compound. Notably, it appears to be more potent than LSD in in vivo functional assays in rodents.[3][6][7] The affinity for dopamine D₂ receptors is also significant and may contribute to its overall pharmacological profile. Further research, including a broader receptor screening panel and functional assays at a wider range of targets, is necessary to fully characterize the cross-reactivity and potential therapeutic applications of this compound. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.

References

A Comparative In Vivo Analysis of N-Allylnoriso-LSD and Other Lysergamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo effects of N-Allylnoriso-LSD (AL-LAD) with other prominent lysergamides, including lysergic acid diethylamide (LSD), 1-propionyl-LSD (1P-LSD), and N-ethyl-6-nor-lysergic acid diethylamide (ETH-LAD). The comparative analysis is supported by experimental data from peer-reviewed studies, with a focus on the head-twitch response (HTR) in mice, a well-established behavioral proxy for 5-HT2A receptor-mediated psychedelic effects in humans.[1][2]

Quantitative Comparison of In Vivo Potency

The following table summarizes the median effective dose (ED₅₀) of various lysergamides for inducing the head-twitch response in mice. A lower ED₅₀ value indicates higher potency.

LysergamideED₅₀ (nmol/kg)Molar Mass ( g/mol )Reference(s)
LSD 163.57323.4[3]
AL-LAD 174.9349.5[4]
1P-LSD 349.6379.5[5]
1P-AL-LAD 491391.5[4]
ETH-LAD Not Reported337.5[1][6]

Note on ETH-LAD: While a specific ED₅₀ value for the head-twitch response was not identified in the reviewed literature, studies indicate that ETH-LAD is more potent than LSD in rodent drug discrimination tests (approximately 1.6 to 2.3 times more potent) and exhibits a high affinity for the 5-HT₂ₐ receptor, suggesting a high in vivo potency.[1][6]

Experimental Protocols

Head-Twitch Response (HTR) Assay in Mice

The head-twitch response is a rapid, involuntary rotational head movement induced by the activation of serotonin 5-HT₂ₐ receptors.[1][2] It serves as a reliable behavioral model to assess the potential psychedelic-like effects of compounds in rodents.[1][2]

Methodology:

  • Animal Subjects: Male C57BL/6J mice are commonly used for this assay.[7][8][9]

  • Drug Administration: The test compounds (lysergamides) are dissolved in a suitable vehicle (e.g., saline) and administered to the mice, typically via intraperitoneal (IP) injection.

  • Observation Period: Immediately following injection, individual mice are placed in an observation chamber. The frequency of head-twitches is then recorded for a predetermined period, often 30 minutes.

  • Data Recording and Analysis: Head-twitches can be counted manually by a trained observer or automatically using a magnetometer-based system.[8][9] For the automated system, a small magnet is affixed to the mouse's head, and a surrounding coil detects the rapid head movements. The collected data is used to generate dose-response curves and calculate the ED₅₀ value, which represents the dose required to produce 50% of the maximal response.[7][8]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the primary signaling pathway activated by these lysergamides and a typical workflow for the head-twitch response experiment.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Lysergamide Lysergamide (e.g., AL-LAD, LSD) Receptor 5-HT2A Receptor (GPCR) Lysergamide->Receptor binds Gq Gq Protein Receptor->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: 5-HT2A Receptor Signaling Pathway.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Select Mice (e.g., C57BL/6J) B1 Administer Drug (Intraperitoneal Injection) A1->B1 A2 Prepare Lysergamide Solutions A2->B1 B2 Place Mouse in Observation Chamber B1->B2 B3 Record Head-Twitches (30 min) B2->B3 C1 Quantify Head-Twitches B3->C1 C2 Generate Dose-Response Curve C1->C2 C3 Calculate ED₅₀ C2->C3

References

Reproducibility of N-Allylnoriso-LSD's Pharmacological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Allylnoriso-LSD (AL-LAD), a structural analogue of lysergic acid diethylamide (LSD), has garnered interest within the scientific community for its distinct subjective effects reported in non-clinical settings. Understanding the reproducibility of its pharmacological profile in comparison to the well-characterized effects of LSD is crucial for assessing its potential as a research tool or therapeutic agent. This guide provides a comparative analysis of the available experimental data on AL-LAD and LSD, focusing on receptor binding, functional activity, and in vivo behavioral effects to evaluate the consistency of their pharmacological actions.

In Vitro Pharmacological Profile: Receptor Binding and Functional Activity

The initial interaction of a compound with its molecular targets is a fundamental determinant of its pharmacological effects. The reproducibility of these interactions is high and forms the basis for predicting in vivo activity. Both AL-LAD and LSD are known to interact with a range of serotonin (5-HT) and dopamine (D) receptors.[1]

Receptor Binding Affinities

The following table summarizes the available data on the binding affinities (Ki or K0.5 in nM) of AL-LAD and LSD for key serotonin and dopamine receptors. Lower values indicate a higher binding affinity.

ReceptorAL-LAD (Ki / K0.5 in nM)LSD (Ki / K0.5 in nM)Reference
Serotonin
5-HT2A ([3H]ketanserin)8.1Not directly compared in the same study[2]
5-HT2A ([125I]-R-DOI)3.4Not directly compared in the same study[2]
Dopamine
D1 ([3H]SCH-23390)189Lower affinity than AL-LAD[2]
D2 ([3H]spiperone)12.3Lower affinity than AL-LAD[2]
Functional Activity

While binding affinity indicates how well a compound binds to a receptor, functional activity describes the cellular response it elicits. AL-LAD is known to be a potent full agonist at the 5-HT2A receptor.[1] However, detailed, directly comparative quantitative data on the functional efficacy (e.g., EC50, Emax) of AL-LAD versus LSD at various serotonin and dopamine receptors is currently limited in the peer-reviewed literature.

In Vivo Behavioral Pharmacology: Preclinical Models

Animal models provide a means to assess the integrated physiological and behavioral effects of a compound and to evaluate the reproducibility of these effects. The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is considered predictive of hallucinogenic potential in humans. Drug discrimination paradigms are used to assess the subjective effects of a drug by training animals to recognize a specific drug cue.

Head-Twitch Response (HTR) in Mice

The following table compares the potency of AL-LAD and LSD in inducing the head-twitch response in mice. The ED50 value represents the dose required to produce 50% of the maximal effect.

CompoundED50 (nmol/kg)Potency Relative to LSDReference
AL-LAD174.9Slightly less potent[3][4]
LSD132.8-[2]
Drug Discrimination in Rats

In studies where rats are trained to discriminate LSD from a placebo, other drugs can be tested to see if they substitute for the LSD cue. This provides an indication of similar subjective effects.

CompoundPotency in LSD Drug DiscriminationReference
AL-LADApproximately 3.5-fold more potent than LSD[1][3]

Subjective Effects in Humans: A Note on the Lack of Clinical Data

While preclinical data provide valuable insights, the ultimate assessment of the reproducibility of a psychoactive compound's effects requires well-controlled human clinical trials. Crucially, there is a lack of formal, peer-reviewed clinical studies on the pharmacological effects of AL-LAD in humans. [2]

Information on the subjective effects of AL-LAD is primarily derived from anecdotal reports and user surveys. A 2017 survey comparing LSD and its analogues, including AL-LAD, reported the following user-perceived characteristics:

ParameterAL-LAD (User Reported)LSD (User Reported)Reference
Duration6-8 hours8-12 hours[5][6][7]
Pleasurable HighWeakerStronger[5][6][7]
Strength of EffectWeakerStronger[5][6][7]
ComedownLess intenseMore intense[5][6][7]

It is important to emphasize that this information is not from a controlled clinical setting and is subject to significant variability and bias.

Experimental Protocols

Head-Twitch Response (HTR) Assay

The HTR is a rapid, spasmodic, side-to-side rotational movement of the head. The frequency of these twitches is counted over a defined period after drug administration.

General Protocol:

  • Animal Model: Typically, male C57BL/6J mice are used.[8]

  • Drug Administration: Test compounds are dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (IP) injection.[8]

  • Observation Period: Mice are placed in an observation chamber, and head twitches are manually counted by a trained observer, often for a period of 30 minutes post-injection.[8]

  • Automated Detection: More recent methods utilize a head-mounted magnet and a magnetometer coil to electronically record head movements, allowing for automated and more objective quantification of HTR.[8][9]

  • Data Analysis: The total number of head twitches is recorded, and dose-response curves are generated to calculate the ED50.[8]

Drug Discrimination Paradigm

This behavioral assay assesses the interoceptive (subjective) effects of a drug.

General Protocol:

  • Animal Model: Rats are commonly used for these studies.[10][11]

  • Apparatus: A standard two-lever operant conditioning chamber is used.[10]

  • Training Phase: Animals are trained to press one lever to receive a reward (e.g., food pellet) after being administered the training drug (e.g., LSD) and the other lever after receiving the vehicle (e.g., saline).[10][11]

  • Test Phase: Once the rats have learned to reliably discriminate between the drug and vehicle, test compounds (e.g., AL-LAD) are administered to determine which lever the animals will press. Full substitution occurs when the animals predominantly press the drug-appropriate lever.[3][11]

  • Data Analysis: The percentage of responses on the drug-appropriate lever is measured for different doses of the test compound to determine its ability to substitute for the training drug and its relative potency.[10]

Visualizations

Signaling_Pathway cluster_0 Psychedelic Compound (AL-LAD / LSD) cluster_1 Receptor Interaction cluster_2 Downstream Signaling cluster_3 Pharmacological Effects Compound AL-LAD / LSD 5HT2A 5-HT2A Receptor Compound->5HT2A Dopamine_R Dopamine Receptors Compound->Dopamine_R Signaling Intracellular Signaling Cascades (e.g., Gq/11 pathway) 5HT2A->Signaling Agonism Effects Psychoactive Effects (Head-Twitch Response, Subjective Effects) Signaling->Effects

Caption: Simplified signaling pathway for AL-LAD and LSD.

Experimental_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Assessment cluster_Human Human Studies (Data Lacking for AL-LAD) Receptor_Binding Receptor Binding Assays (Determine Ki) Functional_Assay Functional Assays (Determine EC50, Emax) HTR Head-Twitch Response (HTR) in Mice Functional_Assay->HTR Drug_Disc Drug Discrimination in Rats Clinical_Trial Controlled Clinical Trials (Assess Subjective Effects, Safety) Drug_Disc->Clinical_Trial end end Clinical_Trial->end End start Start start->Receptor_Binding

Caption: General experimental workflow for psychedelic drug characterization.

Conclusion

The available preclinical data suggests that the pharmacological effects of AL-LAD, particularly its interaction with the 5-HT2A receptor and its ability to induce 5-HT2A-mediated behaviors in rodents, are reproducible and share similarities with LSD. However, there are notable differences in potency in different animal models, with AL-LAD being more potent in rat drug discrimination studies but slightly less potent in inducing the head-twitch response in mice.[1][2][3][4]

References

N-Allylnoriso-LSD vs. AL-LAD: A Comparative Analysis of Potency and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in the scientific literature exists regarding the pharmacological properties of N-Allylnoriso-LSD, a structural isomer of the more well-characterized lysergamide, AL-LAD (6-allyl-6-nor-lysergic acid diethylamide). Extensive searches for quantitative data on the receptor binding affinity, potency, and efficacy of this compound have yielded no specific experimental results. Consequently, a direct comparative study with AL-LAD based on experimental data is not currently feasible. This guide will therefore focus on presenting the available pharmacological data for AL-LAD, with lysergic acid diethylamide (LSD) serving as a primary comparator, given that AL-LAD is an analog of LSD and much of the existing research is comparative to it.

Introduction to AL-LAD

AL-LAD is a psychedelic compound and a structural analog of LSD.[1] It is known to interact with serotonin and dopamine receptors and is recognized as a potent agonist of the serotonin 5-HT2A receptor, which is believed to mediate its psychedelic effects.[1][2] While first synthesized in the 1970s, it has more recently emerged as a research chemical.[1][3]

Data Presentation: Potency and Efficacy

The following tables summarize the available quantitative data for AL-LAD and LSD, focusing on their interaction with the 5-HT2A receptor and their effects in preclinical models.

CompoundReceptorLigandKi (nM)Assay System
AL-LAD 5-HT2A[3H]ketanserin8.1Rat cortical homogenates
5-HT2A[125I]-R-DOI3.4Rat cortical homogenates
LSD 5-HT1A-1.1Cloned rat tissues
5-HT2A-2.9Human cortex
5-HT2B-4.9-
5-HT2C-23-
5-HT6-2.3-

Table 1: Receptor Binding Affinities (Ki) of AL-LAD and LSD.

CompoundAssayED50 (nmol/kg)Animal Model
AL-LAD Head-Twitch Response (HTR)174.9C57BL/6J mice
LSD Head-Twitch Response (HTR)132.8C57BL/6J mice

Table 2: In Vivo Potency (ED50) for the Head-Twitch Response.

In drug discrimination studies in rats, AL-LAD was found to be approximately 2-3 times more potent than LSD in substituting for the discriminative stimulus effects of LSD.[4][5] However, in the head-twitch response (HTR) assay in mice, a behavioral proxy for hallucinogenic effects, AL-LAD was found to be slightly less potent than LSD.[6]

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the target receptor (e.g., 5-HT2A). This typically involves homogenization of the tissue or cells in a buffer solution followed by centrifugation to isolate the membrane fraction.[7][8]

  • Assay Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound.[7][9]

  • Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved through rapid filtration over glass fiber filters, where the membranes with bound radioligand are trapped on the filter.[9]

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[9]

Inositol Phosphate (IP) Accumulation Assay

Objective: To measure the functional activity (efficacy and potency) of a Gq-coupled receptor agonist, such as a 5-HT2A agonist.

Methodology:

  • Cell Culture and Plating: Cells expressing the receptor of interest are cultured and seeded into multi-well plates.[10]

  • Cell Stimulation: The cells are pre-incubated with lithium chloride (LiCl), which inhibits the degradation of inositol monophosphate (IP1), a downstream metabolite of the IP3 signaling pathway.[10][11] The cells are then stimulated with varying concentrations of the test agonist.

  • Cell Lysis and Detection: After incubation, the cells are lysed, and the accumulated IP1 is measured. A common method is a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[10][12] This assay involves the use of two antibodies, one labeled with a donor fluorophore and the other with an acceptor fluorophore, that bind to IP1. The FRET signal is inversely proportional to the amount of IP1 produced by the cells.[13]

  • Data Analysis: The data are plotted as a concentration-response curve, from which the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response) can be determined.[14]

Head-Twitch Response (HTR) in Rodents

Objective: To assess the in vivo psychedelic-like activity of a compound.[15]

Methodology:

  • Animal Acclimation: Mice or rats are acclimated to the testing environment.[16]

  • Drug Administration: The test compound is administered to the animals, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[17]

  • Observation Period: The animals are placed in an observation chamber, and the number of head twitches is counted for a defined period (e.g., 30-60 minutes).[16][17] A head twitch is a rapid, side-to-side rotational movement of the head.[15]

  • Data Recording and Analysis: The number of head twitches is recorded, and a dose-response curve is generated to determine the ED50 value (the dose that produces 50% of the maximal response).[3][18]

Mandatory Visualization

G Simplified 5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist 5-HT2A Agonist (e.g., AL-LAD) Receptor 5-HT2A Receptor Agonist->Receptor Binds to Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: Simplified Gq-coupled 5-HT2A receptor signaling cascade.

G Experimental Workflow for Head-Twitch Response (HTR) Assay cluster_setup Preparation cluster_procedure Procedure cluster_analysis Data Analysis Animal_Prep Animal Acclimation (e.g., C57BL/6J mice) Administration Compound Administration (e.g., i.p. injection) Animal_Prep->Administration Drug_Prep Test Compound Preparation (Vehicle and multiple doses) Drug_Prep->Administration Observation Observation Period (e.g., 30-60 minutes) Administration->Observation Counting Quantification of Head-Twitch Responses Observation->Counting Dose_Response Dose-Response Curve Generation Counting->Dose_Response ED50_Calc ED50 Calculation Dose_Response->ED50_Calc Result Determination of In Vivo Potency ED50_Calc->Result

Caption: Workflow for assessing in vivo psychedelic-like activity.

References

Confirming the binding kinetics of N-Allylnoriso-LSD at serotonin receptor subtypes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the binding kinetics for N-Allylnoriso-LSD at various serotonin (5-HT) receptor subtypes is currently limited in publicly available scientific literature. As a close structural and functional analog, data for lysergic acid diethylamide (LSD) is presented here to provide a comparative framework for researchers, scientists, and drug development professionals.

This guide, therefore, focuses on the binding kinetics of LSD at human serotonin receptor subtypes to offer valuable insights into the potential pharmacological profile of this compound.

Comparative Binding Affinities of LSD

LSD exhibits a broad and high-affinity binding profile across numerous serotonin receptor subtypes.[1][2] Its psychoactive effects are primarily attributed to its interaction with the 5-HT2A receptor.[3][4] The following table summarizes the binding affinities (Ki values) of LSD at various human serotonin receptor subtypes. Lower Ki values indicate a stronger binding affinity.

Receptor SubtypeBinding Affinity (Ki) in nM
5-HT1A1.1[1]
5-HT2A2.9[1]
5-HT2B4.9[1]
5-HT2C23[1]
5-HT5A9 (in cloned rat tissues)[1]
5-HT62.3[1]

Note: LSD binds to most serotonin receptor subtypes, with the exception of 5-HT3 and 5-HT4 receptors.[1]

Kinetic Binding Parameters of LSD

The kinetic parameters of a ligand's interaction with its receptor, the on-rate (Kon) and off-rate (Koff), provide a more dynamic understanding of its pharmacological action beyond simple affinity. LSD is known for its exceptionally slow dissociation kinetics from the 5-HT2A and 5-HT2B receptors, which is believed to contribute to its long-lasting psychoactive effects.[2] This slow dissociation is attributed to a "lid" formed by the extracellular loop 2 (EL2) of the receptor, which traps the LSD molecule in the binding pocket.[2]

Due to the technical challenges in determining these parameters for unlabeled compounds, comprehensive Kon and Koff data for LSD across all serotonin receptor subtypes are scarce. However, a study using radiolabeled 125I-LSD in rat frontal cortex membranes provided the following kinetic data for the 5-HT2 receptor:

ParameterValue
KD (nM) 1.5[5]
Kon (min-1 M-1) 1.28 x 10^8[5]
Koff (min-1) 0.087[5]
t1/2 (min) 8.0[5]

Experimental Protocols

The determination of binding kinetics is typically achieved through radioligand binding assays. These assays are a robust and sensitive method for measuring the affinity of a ligand for its target receptor.[6]

Radioligand Displacement Assay for Ki Determination

This assay measures the affinity of a non-radiolabeled compound (like LSD or this compound) by its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.

Methodology:

  • Membrane Preparation: Membranes from cells expressing the specific human serotonin receptor subtype of interest are prepared. This involves homogenization of the cells in a cold lysis buffer, followed by centrifugation to pellet the membranes. The final pellet is resuspended in an assay buffer.[7]

  • Incubation: The receptor-containing membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-LSD or a subtype-selective radioligand) and varying concentrations of the unlabeled test compound.[7]

  • Equilibration: The mixture is incubated to allow the binding to reach equilibrium.[7]

  • Separation of Bound and Free Radioligand: The bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[6]

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[7]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.[7]

Workflow for Radioligand Displacement Assay.

Signaling Pathways

LSD's interaction with serotonin receptors, particularly the 5-HT2 family, initiates intracellular signaling cascades. LSD is known to be a "biased agonist," meaning it can preferentially activate certain signaling pathways over others, which may differ from the endogenous ligand, serotonin.[8][9][10]

At the 5-HT2A and 5-HT2C receptors, agonists can activate both the Gq/11 protein pathway and the β-arrestin pathway.[10] The activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] These second messengers lead to an increase in intracellular calcium and the activation of protein kinase C (PKC), respectively. The β-arrestin pathway is involved in receptor desensitization and internalization, as well as initiating its own distinct signaling cascades.

Studies have shown that serotonergic psychedelics like LSD exhibit a striking Gq/11 bias at the 5-HT2C receptor, with minimal activation of other G protein pathways.[8][9] At the 5-HT2A receptor, LSD activates both Gq and β-arrestin pathways.[4] Some research suggests that the hallucinogenic effects are linked to Gq activation, while the therapeutic effects, such as antidepressant actions, might be associated with the β-arrestin pathway.[10]

G_protein_and_beta_arrestin_pathways cluster_receptor 5-HT2A/2C Receptor cluster_g_protein Gq/11 Pathway cluster_arrestin β-Arrestin Pathway LSD LSD Receptor 5-HT2A/2C LSD->Receptor Binds Gq Gq/11 Receptor->Gq Activates bArrestin β-Arrestin Receptor->bArrestin Recruits PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 -> Ca²⁺ Release PLC->IP3 DAG DAG -> PKC Activation PLC->DAG Downstream Downstream Signaling (e.g., MAPK) bArrestin->Downstream

LSD-mediated signaling at 5-HT2A/2C receptors.

References

Validating N-Allylnoriso-LSD as a Selective Research Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-Allylnoriso-LSD, a lysergamide derivative, to validate its use as a selective research compound. Its pharmacological profile is compared with the prototypical hallucinogen, lysergic acid diethylamide (LSD), and other key serotonergic research compounds, DOI and lisuride. This document summarizes receptor binding affinities, functional activities, and detailed experimental protocols to support researchers in the rigorous evaluation of this compound for their specific research applications.

Data Presentation: Comparative Receptor Binding Affinities

The following tables summarize the in vitro binding affinities (Ki, nM) of this compound and comparator compounds at key serotonin and dopamine receptors. Lower Ki values indicate higher binding affinity.

Table 1: Serotonin Receptor Binding Affinities (Ki, nM)

Compound5-HT1A5-HT2A5-HT2C
This compound (AL-LAD) -8.1 ([3H]ketanserin), 3.4 ([125I]-R-DOI)[1]-
LSD1.1[2]2.9[2]23[2]
DOINegligible~5-fold > 5-HT2C-[3]
Lisuride0.5[4]Potent AgonistPotent Agonist

Data for this compound is from rat frontal cortex homogenates. Data for other compounds are from various sources and may involve different experimental conditions.

Table 2: Dopamine Receptor Binding Affinities (Ki, nM)

CompoundD1D2
This compound (AL-LAD) 189[1]12.3[1]
LSD-Shows affinity
DOI--
Lisuride-2.0[4]

Data for this compound is presented as K0.5 values.

Functional Activity and In Vivo Potency

This compound has been demonstrated to be a potent 5-HT2A receptor agonist. In vivo studies using the head-twitch response (HTR) in mice, a behavioral proxy for hallucinogenic potential, show that this compound is slightly less potent than LSD, with an ED50 of 174.9 nmol/kg compared to 132.8 nmol/kg for LSD.[1] However, in drug discrimination studies in rats, this compound was found to be approximately 2-3 times more potent than LSD.[4][5]

LSD is a partial agonist at 5-HT2A and 5-HT2C receptors.[6] Its psychedelic effects are thought to be mediated through 5-HT2A receptor activation, which involves both Gq-mediated signaling and β-arrestin pathways.[7][8][9] Some evidence suggests that LSD's psychedelic actions may require β-arrestin 2.[7][8]

Lisuride, a non-hallucinogenic congener of LSD, is also a potent partial agonist at 5-HT2A and 5-HT2C receptors.[6]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to enable researchers to independently validate and expand upon the findings presented.

Radioligand Competition Binding Assay

This protocol is for determining the binding affinity (Ki) of a test compound for the 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4)

  • Radioligand (e.g., [3H]ketanserin)

  • Non-specific binding control (e.g., unlabeled ketanserin or spiperone at a high concentration)

  • Test compound (this compound) at various concentrations

  • 96-well microplates

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Protein assay kit (e.g., BCA)

Procedure:

  • Membrane Preparation:

    • Culture HEK293-5-HT2A cells to confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend cell pellet in ice-cold lysis buffer and homogenize.

    • Centrifuge the homogenate at 4°C.

    • Resuspend the membrane pellet in assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

    • Add the membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

    • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

  • Data Analysis:

    • Measure the radioactivity in each vial using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Gq-Mediated Signaling (cAMP Accumulation Assay - for Gi/o coupled receptors)

While 5-HT2A receptors primarily couple to Gq, some serotonergic receptors couple to Gi/o, leading to an inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP). This protocol describes a method to measure changes in intracellular cAMP levels.

Materials:

  • HEK293 cells expressing the serotonin receptor of interest.

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).

  • Forskolin (to stimulate adenylyl cyclase).

  • Test compound (agonist).

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer).

  • 384-well white opaque microplates.

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

Procedure:

  • Cell Preparation:

    • Seed cells in a 384-well plate and incubate overnight.

  • Assay:

    • Aspirate the culture medium and add stimulation buffer.

    • Add the test compound at various concentrations. For Gi-coupled receptors, add forskolin to all wells except the negative control.

    • Incubate at room temperature for a specified time.

    • Lyse the cells and detect cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Measure the signal using a plate reader.

    • Generate a dose-response curve by plotting the signal against the log of the agonist concentration.

    • Calculate the EC50 (potency) and Emax (efficacy) values from the curve.

β-Arrestin Recruitment Assay

This protocol outlines a method to measure the recruitment of β-arrestin to an activated GPCR, a key event in G protein-independent signaling.

Materials:

  • HEK293 cells co-expressing the 5-HT2A receptor fused to a protein fragment (e.g., ProLink) and β-arrestin 2 fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).

  • Cell culture and plating reagents.

  • Assay buffer.

  • Test compound (agonist).

  • Detection reagents (substrate for the complemented enzyme).

  • 96-well or 384-well white, clear-bottom microplates.

  • Luminometer.

Procedure:

  • Cell Preparation:

    • Plate the engineered cells in a microplate and incubate to allow for cell attachment.

  • Assay:

    • Add the test compound at various concentrations to the wells.

    • Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes).

    • Add the detection reagents according to the assay kit instructions.

    • Incubate at room temperature to allow for signal development.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Construct a dose-response curve by plotting the luminescence signal against the log of the agonist concentration.

    • Determine the EC50 and Emax values from the curve to quantify the potency and efficacy of the test compound in recruiting β-arrestin.

Visualizations

Gq_Signaling_Pathway cluster_membrane Cell Membrane 5HT2A 5-HT2A Receptor Gq Gq Protein 5HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Agonist This compound Agonist->5HT2A Binds Ca2+ Intracellular Ca2+ Release IP3->Ca2+ PKC Protein Kinase C Activation DAG->PKC Response Cellular Response Ca2+->Response PKC->Response

Caption: Gq protein-coupled signaling pathway of the 5-HT2A receptor.

Beta_Arrestin_Pathway cluster_membrane Cell Membrane 5HT2A_P Phosphorylated 5-HT2A Receptor B_Arrestin β-Arrestin 5HT2A_P->B_Arrestin Recruits Agonist This compound 5HT2A 5-HT2A Receptor Agonist->5HT2A Binds GRK GRK 5HT2A->GRK Recruits GRK->5HT2A_P Phosphorylates Internalization Receptor Internalization B_Arrestin->Internalization Signaling Downstream Signaling (e.g., MAPK) B_Arrestin->Signaling Response Cellular Response Signaling->Response

Caption: β-Arrestin recruitment and signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Binding Receptor Binding Assay (Determine Ki) Functional Functional Assays (cAMP, β-Arrestin) Data_Analysis Data Analysis and Comparison Binding->Data_Analysis Functional->Data_Analysis Behavior Behavioral Assays (e.g., Head-Twitch Response) Behavior->Data_Analysis Start Compound Synthesis (this compound) Start->Binding Start->Functional Conclusion Validate as Selective Research Compound Data_Analysis->Conclusion

Caption: Workflow for validating a selective research compound.

References

Safety Operating Guide

Standard Operating Procedure: Proper Disposal of N-Allylnoriso-LSD

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of N-Allylnoriso-LSD based on general hazardous waste management principles. This compound is a research chemical with limited safety and toxicological data. It should be handled as a potent, hazardous compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations.

This procedure outlines the essential steps for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact. Researchers, scientists, and drug development professionals must adhere to these guidelines to manage waste generated from experimental protocols involving this compound.

Waste Identification and Segregation

All materials contaminated with this compound must be treated as hazardous waste. This includes, but is not limited to:

  • Pure this compound compound.

  • Solutions containing this compound.

  • Contaminated labware (e.g., vials, pipette tips, glassware).

  • Contaminated personal protective equipment (PPE) (e.g., gloves, lab coats).

  • Spill cleanup materials.

Proper segregation is critical to prevent dangerous chemical reactions.[1] this compound waste should be categorized as non-halogenated organic waste unless mixed with halogenated solvents.[1] It must be kept separate from incompatible materials such as strong acids, bases, and oxidizers.[1]

Waste Accumulation and Storage

All this compound waste must be collected in designated, properly labeled containers.

  • Primary Container: Use a leak-proof container with a secure screw-top cap that is chemically compatible with the waste.[2] For liquid waste, do not fill the container beyond 80% of its capacity to allow for expansion and prevent spills.[1]

  • Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to contain any potential leaks.[2] The secondary container should be capable of holding 110% of the volume of the primary container.[2]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the concentration if in a mixture.[3] The date of waste generation must also be included.[3]

  • Storage Area: Store waste in a designated, secure area away from general laboratory traffic. This area should be well-ventilated.

ParameterGuidelineSource
Maximum Liquid Waste Container Fill Level80% of total volume[1]
Secondary Containment Capacity110% of primary container volume[2]
Hazardous Waste Storage Time LimitMust be collected within 90 days of generation[2]
pH for Acidic Waste SegregationpH < 2[1]
pH for Alkaline Waste SegregationpH > 12.5[1]

Decontamination and Spill Management

In the event of a spill, immediately alert personnel in the area and follow your institution's established spill response protocol.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For significant spills, respiratory protection may be necessary.

  • Containment: Contain the spill using absorbent pads or other appropriate materials.

  • Decontamination: A recommended procedure for decontaminating surfaces and equipment is a two-step process:

    • Initial Cleaning: Use a suitable solvent (e.g., ethanol or methanol) to dissolve the this compound.

    • Secondary Cleaning: Follow with a thorough wash using a laboratory detergent and water.

  • Waste Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.

Final Disposal Procedure

The final disposal of this compound waste must be managed through your institution's EHS department or a licensed hazardous waste disposal contractor.[3]

  • Request Pickup: Once your waste container is ready for disposal, submit a hazardous waste pickup request to your EHS department.[3]

  • Documentation: Ensure all required paperwork is completed accurately, detailing the contents of the waste container.

  • Transfer: The trained EHS personnel or contractor will collect the waste for transport to a permitted treatment, storage, and disposal facility (TSDF).

Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain. [1]

Diagrams

N_Allylnoriso_LSD_Disposal_Workflow cluster_generation Waste Generation & Segregation cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal A This compound Waste Generated (Solid, Liquid, PPE) B Identify as Hazardous Waste A->B C Segregate from Incompatible Waste (Acids, Bases, Oxidizers) B->C D Place in Primary Container (Chemically compatible, sealed, <80% full) C->D E Label Container ('Hazardous Waste', Chemical Name, Date) D->E F Place in Secondary Containment E->F G Store in Designated Secure Area F->G H Contact Environmental Health & Safety (EHS) G->H I Schedule Waste Pickup H->I J Transfer to Licensed Disposal Vendor I->J

Caption: Workflow for the safe disposal of this compound waste.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.